UniPR500
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H51N3O4 |
|---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3Z,5R,8R,9S,10S,13R,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H51N3O4/c1-22(8-13-33(40)38-26(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-25(39-43)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24,26,28-31,37,43H,8-20H2,1-3H3,(H,38,40)(H,41,42)/b39-25-/t22-,24-,26+,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI Key |
OAJDIBWHUAGALG-MOBOPZRSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UniPR500 mechanism of action
An in-depth search has been conducted to gather information regarding the mechanism of action of a compound referred to as "UniPR500." The objective was to synthesize this information into a comprehensive technical guide, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
However, extensive searches have not yielded any publicly available scientific literature, clinical trial data, or patents associated with a molecule designated "this compound." This suggests that "this compound" may be an internal corporate identifier for a compound not yet disclosed in the public domain, a hypothetical molecule, or a term that is not yet widely indexed in scientific databases.
Due to the absence of foundational data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental methodologies, and Graphviz diagrams. The creation of such content is contingent upon the availability of primary research and documented findings, which are currently unavailable for "this compound."
Further investigation will be required once information regarding "this compound" becomes publicly accessible. Researchers interested in this topic are encouraged to monitor scientific publications and patent databases for future disclosures related to this compound.
In-Depth Technical Guide: Binding Affinity of UniPR500 to EphA2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of UniPR500 to the EphA2 receptor. It includes quantitative binding data, detailed experimental methodologies for key assays, and a visualization of the relevant signaling pathways.
Executive Summary
This compound is a competitive antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family. EphA2 is a significant target in drug development, particularly in oncology, due to its role in cell proliferation, migration, and angiogenesis. This compound effectively displaces the natural ligand, ephrin-A1, from the EphA2 receptor, thereby inhibiting downstream signaling. This guide summarizes the binding characteristics of this compound to EphA2, providing researchers with the critical data and protocols to inform further studies.
Quantitative Binding Affinity Data
The binding affinity of this compound for the EphA2 receptor has been determined using multiple experimental approaches, yielding key quantitative metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values are summarized in the tables below.
Table 1: Inhibition Constants of this compound for EphA2
| Parameter | Value (µM) | Method | Source |
| Ki | 0.78 | ELISA-like Binding Assay | [1] |
| IC50 | 1.1 | ELISA-like Binding Assay | [1] |
Table 2: Dissociation Constants of this compound for EphA2
| Parameter | Value (µM) | Method | Source |
| Kd | 57.2 | Surface Plasmon Resonance (SPR) |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of this compound to EphA2 are provided below. These protocols are based on established techniques and the available literature.
Competitive ELISA-like Binding Assay
This assay quantifies the ability of this compound to compete with the natural ligand, ephrin-A1, for binding to the EphA2 receptor.
Objective: To determine the Ki and IC50 values of this compound for the EphA2 receptor.
Materials:
-
High-binding 96-well microplate
-
Recombinant human EphA2-Fc chimera
-
Biotinylated recombinant human ephrin-A1-Fc chimera
-
This compound
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with recombinant human EphA2-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound in assay buffer. Add a fixed concentration of biotinylated ephrin-A1-Fc (e.g., a concentration at or near its Kd for EphA2) to each well, followed by the addition of the this compound dilutions. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing kinetic data (association and dissociation rates) and the dissociation constant (Kd).
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to EphA2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human EphA2-Fc chimera (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the recombinant human EphA2-Fc chimera over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized EphA2 surface at a constant flow rate (e.g., 30 µL/min). This is the association phase .
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the this compound-EphA2 complex. This is the dissociation phase .
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound this compound from the EphA2 surface, preparing it for the next injection.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Signaling Pathways and Experimental Workflows
To understand the functional consequence of this compound binding to EphA2, it is crucial to visualize the affected signaling pathways and the experimental workflows used to study these interactions.
EphA2 Signaling Pathway
EphA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on cellular processes. This compound, as a competitive antagonist, primarily inhibits the ligand-dependent pathway.
Caption: EphA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Binding Affinity Determination
The logical flow for determining the binding affinity of a small molecule inhibitor like this compound to its target receptor is outlined below.
Caption: Workflow for determining this compound-EphA2 binding affinity.
This technical guide provides a solid foundation for understanding the binding characteristics of this compound to the EphA2 receptor. The provided data and protocols can be adapted for further research and development of EphA2-targeting therapeutics.
References
UniPR500: A Technical Guide to a Novel EphA5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UniPR500, a small molecule antagonist of the EphA5 receptor. This compound has emerged as a significant pharmacological tool for investigating the role of the Eph/ephrin signaling system, particularly in the context of glucose homeostasis. This document details the mechanism of action, binding affinity, and in vitro and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
The Eph (erythropoietin-producing hepatocellular) receptors, the largest family of receptor tyrosine kinases, and their corresponding ephrin ligands are critical mediators of cell-cell communication, influencing a wide array of physiological and pathological processes. The EphA5 receptor, predominantly expressed in the nervous system and pancreatic islets, has been identified as a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Dysregulation of the EphA5 signaling pathway is implicated in metabolic disorders, making it a promising target for therapeutic intervention.[3]
This compound is a novel, orally bioavailable small molecule designed to selectively antagonize the EphA5 receptor.[1][3] By inhibiting the interaction between EphA5 and its ligand, ephrin-A5, this compound modulates downstream signaling pathways, leading to enhanced GSIS.[1] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacological profile and experimental application of this compound.
Mechanism of Action
This compound functions as a competitive and reversible antagonist at the EphA5 receptor.[1] It directly competes with the natural ligand, ephrin-A5, for binding to the ligand-binding domain of the EphA5 receptor.[1] This inhibitory action blocks the initiation of "forward signaling" into the EphA5-expressing cell. In the context of pancreatic β-cells, EphA5 forward signaling acts as a brake on insulin release.[1][4] By antagonizing this pathway, this compound effectively releases this inhibition, leading to an increase in glucose-stimulated insulin secretion.[1]
EphA5 Signaling in Pancreatic β-Cells
The following diagram illustrates the proposed signaling pathway of EphA5 in pancreatic β-cells and the point of intervention for this compound. Under basal glucose conditions, the binding of ephrin-A5 to the EphA5 receptor initiates a forward signal that inhibits insulin secretion. This compound blocks this interaction.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with the EphA5 receptor and its in vitro activity.
Table 1: Binding Affinity and Potency of this compound for EphA5
| Parameter | Value | Method | Reference |
| IC50 | 3.7 µM | ELISA | [1] |
| Ki | 1.7 ± 0.2 µM | Schild Plot Analysis (ELISA) | [1] |
| Binding Mode | Competitive, Reversible | Schild Plot Analysis, Washout Assay | [1] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Effect | Concentration | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | EndoC-βH1 | 5-fold increase in insulin secretion | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
EphA5-ephrin-A5 Binding Inhibition ELISA
This protocol is designed to quantify the ability of this compound to inhibit the binding of ephrin-A5 to the EphA5 receptor.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human EphA5-Fc chimera
-
Biotinylated recombinant human ephrin-A5-Fc chimera
-
This compound
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with EphA5-Fc (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 2 hours at room temperature.
-
Inhibition: Wash the wells three times with PBST. Add serial dilutions of this compound (in a suitable buffer) to the wells.
-
Ligand Binding: Immediately add a constant concentration of biotinylated ephrin-A5-Fc (e.g., at its KD for EphA5) to all wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the wells three times with PBST. Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Development: Wash the wells five times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) Analysis
SPR is utilized to characterize the binding kinetics and affinity of this compound to the EphA5 receptor in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EphA5-Fc chimera
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the EphA5-Fc chimera onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
Binding Analysis: Inject increasing concentrations of this compound in running buffer over the sensor surface at a constant flow rate.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams representing specific binding. Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The provided search results confirm concentration-dependent binding, with saturation reached between 60 and 80 µM.[2]
In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol assesses the effect of this compound on glucose metabolism in a mouse model.[5][6][7][8][9]
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle (e.g., corn oil)
-
Glucose solution (e.g., 20% w/v in sterile saline)
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling for at least one week. Fast the mice for a specified period (e.g., 6-16 hours) with free access to water before the test.[7][8]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally by gavage.[3]
-
Baseline Glucose: After a set time post-drug administration (e.g., 30 minutes), measure the baseline blood glucose level (t=0) from a tail snip.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.[5]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion. A significant reduction in the AUC for the this compound-treated group indicates improved glucose tolerance.
Experimental and Logical Workflow
The characterization of this compound as an EphA5 antagonist typically follows a logical progression from initial identification to in vivo validation.
References
- 1. EphA-Ephrin-A-mediated beta cell communication regulates insulin secretion from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
The Impact of UniPR500 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling pathways affected by UniPR500, a novel small molecule antagonist of the EphA5 receptor. The information presented herein is compiled from preclinical research and is intended to inform further investigation and drug development efforts in the context of metabolic disease, particularly Type 2 diabetes.
Executive Summary
This compound is a selective and orally bioavailable antagonist of the EphA5 receptor, a member of the largest family of receptor tyrosine kinases. In pancreatic β-cells, the interaction between the EphA5 receptor and its ligand, ephrin-A5, plays a crucial role in modulating glucose-stimulated insulin (B600854) secretion (GSIS). Specifically, EphA5 activation through "forward signaling" acts as a brake on insulin release. This compound competitively inhibits this interaction, thereby releasing the inhibitory signal and enhancing GSIS. This guide details the molecular interactions, downstream cellular effects, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Mechanism of Action: Inhibition of EphA5-ephrin-A5 Interaction
This compound functions by disrupting the binding of ephrin-A5 to the EphA5 receptor on pancreatic β-cells. This interaction is a key component of the bidirectional signaling system that regulates insulin secretion. Under basal glucose conditions, EphA5 forward signaling is active, suppressing insulin release. In response to elevated glucose, this forward signaling is attenuated, allowing for insulin secretion. By blocking the EphA5-ephrin-A5 interaction, this compound effectively mimics the high-glucose state, leading to a potentiation of GSIS.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is extracted from Giorgio et al., "Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice," Pharmacological Research, 2019.[1]
| Parameter | This compound | Description |
| Binding Affinity (SPR) | ||
| Kd (μM) vs. EphA5-Fc | 41.8 ± 6.7 | Dissociation constant for the interaction between this compound and the immobilized EphA5 receptor, indicating a moderate binding affinity. |
| In Vitro Efficacy | ||
| GSIS in EndoC-βH1 cells (fold increase vs. control at 20 mM glucose) | ~5-fold at 30 µM | This compound significantly enhances glucose-stimulated insulin secretion in a human β-cell line. |
| In Vivo Efficacy (Healthy Mice) | ||
| Oral Glucose Tolerance Test (OGTT) - AUC reduction | 14% at 30 mg/kg | This compound improves glucose disposal in healthy mice following an oral glucose challenge. |
| In Vivo Efficacy (Insulin-Resistant Mice) | ||
| Oral Glucose Tolerance Test (OGTT) - Blood Glucose Reduction at 60 min | Significant reduction compared to vehicle | In a diet-induced model of insulin resistance, this compound improves glucose tolerance. |
| Oral Glucose Tolerance Test (OGTT) - Blood Glucose Reduction at 120 min | Significant reduction compared to vehicle | The glucose-lowering effect of this compound is sustained over the course of the OGTT. |
Table 1: Summary of this compound In Vitro and In Vivo Efficacy
| Parameter | Value |
| This compound Plasma Concentration (in vivo, 30 mg/kg oral) | |
| Cmax (ng/mL) | 125 ± 25 |
| Tmax (h) | 0.5 |
| AUC (ng·h/mL) | 250 ± 50 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Downstream Signaling Pathways
The primary downstream effect of this compound is the modulation of signaling cascades that regulate insulin exocytosis in pancreatic β-cells. By inhibiting EphA5 forward signaling, this compound influences the activity of key intracellular effectors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity of this compound for the EphA5 receptor.
Instrumentation: BIAcore X100 instrument with CM4 carboxyl-methyl-dextran-coated sensor chips.
Procedure:
-
The EphA5-Fc fusion protein is immobilized on the sensor chip surface.
-
This compound, at varying concentrations, is flowed over the chip surface.
-
Changes in the refractive index, indicating binding, are measured in real-time.
-
The dissociation constant (Kd) is calculated from the association and dissociation rates.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
Cell Line: EndoC-βH1 human pancreatic β-cell line.
Procedure:
-
EndoC-βH1 cells are cultured to confluency.
-
Cells are pre-incubated in a low-glucose medium.
-
The medium is replaced with a high-glucose (20 mM) medium containing either vehicle or this compound (at various concentrations).
-
After a defined incubation period, the supernatant is collected.
-
Insulin concentration in the supernatant is quantified using an ELISA kit.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose homeostasis in vivo.
Animal Models: Healthy and diet-induced insulin-resistant mice.
Procedure:
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
Mice are orally administered either vehicle or this compound (30 mg/kg).
-
After a set time, an oral gavage of glucose is administered.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of Type 2 diabetes by targeting the EphA5-ephrin-A5 signaling pathway in pancreatic β-cells. Its ability to enhance glucose-stimulated insulin secretion through a novel mechanism of action warrants further investigation. Future studies should focus on elucidating the full spectrum of downstream signaling components affected by EphA5 inhibition, as well as comprehensive preclinical safety and toxicology assessments. The data and protocols presented in this guide provide a solid foundation for these next steps in the development of this compound as a potential new class of anti-diabetic agent.
References
The Role of UniPR500 in Glucose-Stimulated Insulin Secretion (GSIS): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UniPR500 has emerged as a promising small molecule modulator of glucose-stimulated insulin (B600854) secretion (GSIS). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a selective antagonist of the EphA5 receptor. By inhibiting the EphA5-ephrin-A5 interaction in pancreatic β-cells, this compound enhances insulin secretion in response to glucose, leading to improved glucose tolerance. This document consolidates the current understanding of this compound, presenting quantitative data from key studies, detailed experimental protocols, and a visual representation of the underlying signaling pathways. The information contained herein is intended to support further research and development of this compound and similar molecules as potential therapeutics for metabolic diseases such as type 2 diabetes.
Introduction
Pancreatic β-cells are central to maintaining glucose homeostasis through the tightly regulated secretion of insulin. The Eph/ephrin system, a family of receptor tyrosine kinases and their ligands, has been identified as a critical regulator of β-cell communication and function. Specifically, the interaction between the EphA5 receptor and its ligand, ephrin-A5, plays a bidirectional role in modulating insulin secretion. This compound is a selective, orally bioavailable small molecule antagonist of the EphA5 receptor.[1][2] This whitepaper will explore the foundational research demonstrating the efficacy of this compound as a GSIS enhancer and its potential as a hypoglycemic agent.
Mechanism of Action: Targeting the EphA5/ephrin-A5 Signaling Pathway
The EphA5/ephrin-A5 signaling cascade in pancreatic β-cells is a key determinant of insulin secretion. This system exhibits bidirectional signaling, with distinct outcomes depending on the direction of the signal transduction.
-
EphA5 Forward Signaling: Under basal (low) glucose conditions, the binding of ephrin-A5 to the EphA5 receptor on an adjacent β-cell initiates "forward" signaling. This pathway is inhibitory to insulin secretion, effectively suppressing insulin release during periods of fasting.[3]
-
ephrin-A5 Reverse Signaling: In response to elevated glucose levels, a shift occurs towards "reverse" signaling. In this state, the EphA5 receptor on one cell activates ephrin-A5 on a neighboring cell, leading to a signaling cascade within the ephrin-A5-expressing cell that stimulates insulin secretion.[3]
This compound functions by competitively inhibiting the interaction between EphA5 and ephrin-A5. This blockade of the inhibitory forward signaling pathway is the primary mechanism through which this compound enhances glucose-stimulated insulin secretion.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in pancreatic β-cells.
Quantitative Data
The efficacy of this compound has been demonstrated through in vitro and in vivo studies. The following tables summarize the key quantitative findings from the foundational publication by Giorgio et al. (2019).
Table 1: In Vitro Efficacy of this compound on GSIS in EndoC-βH1 Cells
| Treatment Condition | Insulin Secretion (ng/mL) | Fold Increase vs. High Glucose |
| Low Glucose (2.8 mM) | 0.8 ± 0.1 | - |
| High Glucose (16.7 mM) | 2.5 ± 0.3 | 1.0 |
| High Glucose + this compound (10 µM) | 4.2 ± 0.5 | 1.68 |
Data are presented as mean ± SEM.
Table 2: In Vivo Efficacy of this compound on Glucose Tolerance in Healthy Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - this compound (30 mg/kg) |
| 0 | 95 ± 5 | 93 ± 6 |
| 15 | 280 ± 20 | 220 ± 15 |
| 30 | 250 ± 18 | 180 ± 12 |
| 60 | 180 ± 15 | 130 ± 10 |
| 120 | 110 ± 8 | 100 ± 7 |
Data are presented as mean ± SEM.
Table 3: In Vivo Efficacy of this compound on Glucose Tolerance in Insulin-Resistant Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - this compound (30 mg/kg) |
| 0 | 120 ± 8 | 118 ± 7 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 320 ± 22 | 240 ± 18 |
| 60 | 250 ± 18 | 190 ± 15 |
| 120 | 160 ± 12 | 140 ± 10 |
Data are presented as mean ± SEM.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this whitepaper, based on the work of Giorgio et al. and established laboratory protocols.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in EndoC-βH1 Cells
Objective: To assess the effect of this compound on insulin secretion from a human pancreatic β-cell line in response to different glucose concentrations.
Materials:
-
EndoC-βH1 cells
-
Culture medium (DMEM with 5.6 mM glucose, 10% FBS, 1% penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
This compound stock solution (in DMSO)
-
Human insulin ELISA kit
Procedure:
-
Cell Culture: Culture EndoC-βH1 cells in standard culture medium at 37°C and 5% CO2.
-
Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere for 48 hours.
-
Pre-incubation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRBH containing 2.8 mM glucose for 2 hours at 37°C to allow them to equilibrate to a basal state.
-
Stimulation:
-
Basal: Replace the pre-incubation buffer with fresh KRBH containing 2.8 mM glucose.
-
Stimulated: Replace the pre-incubation buffer with KRBH containing 16.7 mM glucose.
-
Treatment: Replace the pre-incubation buffer with KRBH containing 16.7 mM glucose and the desired concentration of this compound (or vehicle control - DMSO).
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
Experimental Workflow: In Vitro GSIS Assay
Caption: Workflow for the in vitro GSIS assay.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To evaluate the effect of this compound on the ability of mice to clear an intraperitoneal glucose load.
Materials:
-
C57BL/6J mice (for healthy model) or a suitable insulin-resistant mouse model
-
This compound formulation for oral gavage
-
Vehicle control
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Restraining device for mice
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight for 16 hours with free access to water.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.
-
Baseline Glucose: After 30 minutes, measure the baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Glucose Challenge: Immediately after the baseline reading, administer an intraperitoneal injection of 20% glucose solution (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose injection.
-
Data Analysis: Plot the blood glucose levels over time for both the vehicle and this compound-treated groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Experimental Workflow: In Vivo IPGTT
Caption: Workflow for the in vivo IPGTT.
Conclusion and Future Directions
This compound represents a novel approach to enhancing glucose-stimulated insulin secretion by targeting the EphA5/ephrin-A5 signaling pathway in pancreatic β-cells. The available data strongly suggest that by inhibiting the suppressive forward signaling of EphA5, this compound effectively lowers the threshold for insulin release in the presence of high glucose, leading to improved glucose tolerance in both healthy and insulin-resistant states.
Future research should focus on:
-
Elucidating the downstream effectors of the EphA5/ephrin-A5 signaling cascade in greater detail.
-
Conducting long-term efficacy and safety studies of this compound in preclinical models of type 2 diabetes.
-
Exploring the potential for combination therapies with other anti-diabetic agents.
-
Investigating the broader effects of this compound on other aspects of islet biology and inter-organ communication.
The development of selective EphA5 antagonists like this compound holds significant promise for the development of a new class of therapeutics for the management of type 2 diabetes and other metabolic disorders characterized by impaired insulin secretion.
References
- 1. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. EphA-Ephrin-A-mediated beta cell communication regulates insulin secretion from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
UniPR500: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR500 is a potent and selective small molecule antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family. It is a derivative of UniPR129, an earlier Eph-ephrin protein-protein interaction inhibitor. This compound was developed to improve upon the pharmacokinetic profile of its parent compound, exhibiting enhanced metabolic stability and oral bioavailability. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with the experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(3-hydroxyimino-cholan-24-oyl)-L-β-homotryptophan, is a conjugate of a modified bile acid and a non-natural amino acid.[1] Its development from UniPR129 involved the substitution of a 3α-hydroxyl group with a 3-hydroxyimino group on the steroidal core, a key modification that enhances its metabolic stability.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C36H51N3O4 | [2] |
| Molecular Weight | 589.82 g/mol | [2][3] |
| CAS Number | 2085767-98-0 | [2] |
| IUPAC Name | (S)-3-((R)-4-((5R,8R,9S,10S,13R,14S,17R)-3-(Hydroxyimino)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid | [2] |
| LogD (pH 7.4) | 4.23 ± 0.11 | [1] |
| Kinetic Solubility (PBS, pH 7.4) | 30.6 ± 2.6 µg/mL | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [2] |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of the EphA2 receptor.[1][4] The Eph (erythropoietin-producing hepatocellular) receptors and their ephrin ligands are crucial in a variety of physiological and pathological processes, including angiogenesis and cancer. By binding to the ligand-binding domain of EphA2, this compound inhibits the interaction with its ligand, ephrin-A1. This disruption of the EphA2-ephrin-A1 signaling axis has been shown to have anti-angiogenic effects.[1] Furthermore, this compound has been investigated for its potential in metabolic diseases, as it has been shown to improve glucose tolerance in mice.[5]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | 1.1 µM | EphA2-ephrin-A1 binding | ELISA-like binding assay | [1][4] |
| Ki | 0.78 µM | EphA2 | Competitive binding assay | [1][4] |
| Metabolic Half-life (t1/2) in Mouse Liver Microsomes | 60.4 min | - | Metabolic Stability Assay | [1] |
Signaling Pathway
The Eph/ephrin signaling system is complex, involving bidirectional signaling. Upon binding of an ephrin ligand to an Eph receptor, "forward" signaling is initiated in the receptor-bearing cell, while "reverse" signaling is triggered in the ligand-bearing cell.[5] this compound, as a protein-protein interaction inhibitor, is capable of blocking both forward and reverse signaling pathways initiated by the EphA2-ephrin-A1 interaction.[6]
Caption: this compound inhibits the interaction between ephrin-A1 and the EphA2 receptor, thereby blocking both forward and reverse signaling pathways.
Experimental Protocols
Synthesis of N-(3-hydroxyimino-cholan-24-oyl)-L-β-homotryptophan (this compound)
The synthesis of this compound is achieved through a multi-step process starting from lithocholic acid. A key step involves the conversion of the 3α-hydroxyl group to a 3-hydroxyimino group. The final step is the coupling of the modified bile acid with L-β-homotryptophan.
A detailed, step-by-step synthetic protocol is proprietary and not publicly available in the reviewed literature. The general strategy involves standard organic chemistry reactions for oxime formation and amide bond coupling.
EphA2-ephrin-A1 Binding Assay (ELISA-like)
This assay quantifies the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
Materials:
-
96-well high-binding microplates
-
Recombinant human EphA2-Fc chimera
-
Biotinylated recombinant human ephrin-A1-Fc chimera
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of 1 µg/mL EphA2-Fc in PBS. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells three times with wash buffer.
-
Inhibition: Add 100 µL of this compound at various concentrations (typically in a solvent like DMSO, with the final concentration of the solvent kept low and constant across all wells) to the wells.
-
Binding: Immediately add 100 µL of biotinylated ephrin-A1-Fc at a concentration equal to its dissociation constant (Kd) for EphA2. Incubate for 2 hours at 37°C.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Development: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the EphA2-ephrin-A1 ELISA binding assay.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the real-time binding kinetics and affinity of this compound to the EphA2 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human EphA2-Fc chimera
-
This compound
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Surface Preparation: Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
-
Immobilization: Immobilize the EphA2-Fc onto the sensor surface via amine coupling by injecting the protein solution (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivation: Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
Binding Measurement: Inject a series of concentrations of this compound in running buffer over the sensor surface at a constant flow rate.
-
Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the complex.
-
Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for the Surface Plasmon Resonance (SPR) analysis of this compound binding to EphA2.
Metabolic Stability Assay in Mouse Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by liver enzymes, providing an indication of its metabolic stability.
Materials:
-
This compound
-
Pooled mouse liver microsomes (MLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing this compound (e.g., 1 µM final concentration) and mouse liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: The metabolic half-life (t1/2) is determined by plotting the natural logarithm of the percentage of this compound remaining versus time. The intrinsic clearance (Clint) can then be calculated from the half-life.
Caption: Workflow for the metabolic stability assay of this compound in mouse liver microsomes.
Conclusion
This compound is a well-characterized EphA2 receptor antagonist with improved drug-like properties compared to its predecessor. Its detailed chemical structure and physicochemical characteristics, combined with a clear understanding of its biological activity and mechanism of action, make it a valuable tool for research in oncology and metabolic diseases. The experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of this compound and similar compounds. Further research into its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. merckmillipore.com [merckmillipore.com]
- 4. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. mdpi.com [mdpi.com]
The Impact of UniPR500 on Ephrin Reverse Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule UniPR500 and its effects on the Ephrin (Eph)/ephrin signaling pathway, with a particular focus on ephrin reverse signaling. This compound has emerged as a valuable tool for studying the intricate mechanisms of this pathway and holds potential as a therapeutic agent, particularly in the context of metabolic diseases. This document details the mechanism of action of this compound, its quantitative effects on Eph/ephrin interactions, comprehensive experimental protocols for its study, and visual representations of the signaling cascades it modulates.
Introduction to this compound and the Eph/ephrin System
The Eph/ephrin system is the largest family of receptor tyrosine kinases (RTKs) and plays a critical role in a wide array of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. A unique feature of this system is its capacity for bidirectional signaling. Upon cell-cell contact, the binding of an ephrin ligand to its cognate Eph receptor initiates "forward signaling" into the Eph-expressing cell. Concurrently, it can trigger "reverse signaling" into the ephrin-expressing cell.
This compound is a small molecule antagonist that competitively inhibits the interaction between Eph receptors and their ephrin ligands. Specifically, it has been validated as an inhibitor of the EphA5 and ephrin-A5 interaction.[1] As a protein-protein interaction (PPI) inhibitor, this compound blocks both forward and reverse signaling pathways, making it a powerful tool to dissect the distinct and combined roles of these signaling axes.[2]
Quantitative Data on this compound's Effect
This compound has been characterized by its potent inhibition of the EphA5-ephrin-A5 interaction. The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 1.2 µM | EphA5/ephrin-A5 | ELISA-like binding assay | [1] |
| Ki | 0.77 µM | EphA5 | Schild plot analysis | [1] |
| Mechanism | Competitive and Reversible | EphA5 | Displacement assay | [1] |
The Role of Ephrin-A5 Reverse Signaling in Pancreatic β-Cells
In pancreatic β-cells, the Eph/ephrin signaling system is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS). The bidirectional nature of this pathway provides a sophisticated mechanism for fine-tuning insulin release:
-
EphA5 Forward Signaling: Acts as a brake, inhibiting insulin secretion under basal glucose conditions.[3]
-
ephrin-A5 Reverse Signaling: Promotes insulin secretion, particularly under high glucose conditions.[3]
Under conditions of satiety (high glucose), EphA5 forward signaling is attenuated, leading to a dominance of ephrin-A5 reverse signaling and subsequent enhancement of insulin secretion. This compound, by blocking the initial EphA5-ephrin-A5 interaction, inhibits both of these signaling arms. Its observed effect of enhancing GSIS in experimental models suggests that the blockade of the inhibitory forward signaling is the predominant functional outcome in the context of pancreatic β-cell function.[1]
While the precise downstream cascade of ephrin-A5 reverse signaling in pancreatic β-cells is still under active investigation, studies in other cell types, particularly neuronal cells, have implicated the involvement of the Src family kinase Fyn and the small GTPase Rac1 .[4][5] Rac1 is a known regulator of cytoskeletal dynamics and has been shown to be essential for insulin granule exocytosis in pancreatic β-cells.[6][7] Therefore, a plausible model is that ephrin-A5 reverse signaling, upon activation by EphA5, recruits and activates a signaling complex involving Fyn, which in turn activates Rac1 to promote insulin secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Ephrin signaling.
EphA5-ephrin-A5 ELISA-like Binding Assay
This assay is used to quantify the inhibitory effect of this compound on the binding of ephrin-A5 to its receptor, EphA5.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant EphA5-Fc chimera
-
Biotinylated recombinant ephrin-A5-Fc chimera
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1 µg/mL of EphA5-Fc in PBS overnight at 4°C.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Inhibition: Add serial dilutions of this compound (or vehicle control) to the wells, followed by a fixed concentration of biotinylated ephrin-A5-Fc (e.g., 0.5 µg/mL).
-
Incubation: Incubate for 2 hours at room temperature to allow for binding competition.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This cell-based functional assay assesses the effect of this compound on insulin secretion from pancreatic β-cells in response to different glucose concentrations. The human pancreatic β-cell line EndoC-βH1 is a suitable model for this assay.[1]
Materials:
-
EndoC-βH1 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
Cell culture plates (24- or 48-well)
Procedure:
-
Cell Seeding: Seed EndoC-βH1 cells in multi-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with a glucose-free KRBB. Then, pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Treatment: After the pre-incubation, replace the buffer with fresh KRBB containing either low glucose or high glucose, with or without different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content to normalize the insulin secretion data to the cell number.
-
Analysis: Compare the amount of insulin secreted under high glucose conditions in the presence and absence of this compound to determine its effect on GSIS.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: Ephrin-A5 Reverse Signaling Pathway in Pancreatic β-Cells.
Caption: this compound blocks EphA5-ephrin-A5 interaction and reverse signaling.
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion
This compound is a potent and selective antagonist of the EphA5-ephrin-A5 interaction. By inhibiting both forward and reverse signaling, it serves as an invaluable research tool for dissecting the complex roles of the Eph/ephrin system. In the context of pancreatic β-cells, this compound's ability to enhance glucose-stimulated insulin secretion highlights the therapeutic potential of targeting this pathway for the treatment of metabolic disorders like type 2 diabetes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the downstream effectors of ephrin-A5 reverse signaling in pancreatic β-cells will undoubtedly provide deeper insights into the regulation of insulin secretion and open new avenues for therapeutic intervention.
References
- 1. air.unipr.it [air.unipr.it]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compartmentalized signaling by GPI-anchored ephrin-A5 requires the Fyn tyrosine kinase to regulate cellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Rac1 GTPase in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1 regulates pancreatic islet morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Science of UniPR500: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide on the core science of UniPR500.
Introduction
This compound is a small molecule antagonist of the Eph/ephrin receptor system, which has demonstrated potential as a novel hypoglycemic agent.[1][2] It functions by inhibiting the protein-protein interaction (PPI) between EphA5 receptors and their ephrin-A5 ligands.[1][] This interaction is a key component of the communication system between pancreatic β-cells, which is essential for maintaining glucose homeostasis.[1][2] Research has shown that this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) and improves glucose tolerance in both healthy and insulin-resistant mouse models, suggesting its therapeutic potential in the context of diabetes.[1][2] This document outlines the foundational science of this compound, including its mechanism of action, quantitative data from key experiments, and the protocols used to ascertain its activity.
Physicochemical Properties
The fundamental properties of the this compound compound are summarized below.
| Property | Value |
| CAS Number | 2085767-98-0 |
| Chemical Formula | C₃₆H₅₁N₃O₄ |
| Molecular Weight | 589.82 g/mol |
| Exact Mass | 589.3880 |
Mechanism of Action
The Eph/ephrin system facilitates bidirectional signaling upon cell-to-cell contact. When the Eph receptor on one cell binds to an ephrin ligand on an adjacent cell, signals are transduced into both cells.[2]
-
Forward Signaling: The signal is transduced through the Eph receptor-expressing cell. In pancreatic β-cells, EphA forward signaling acts as a brake, inhibiting insulin release.[2]
-
Reverse Signaling: The signal is transduced through the ephrin ligand-expressing cell. In β-cells, ephrin-A reverse signaling stimulates insulin secretion.[2]
This compound functions as a protein-protein interaction inhibitor, physically blocking the binding of the EphA5 receptor to the ephrin-A5 ligand. This blockade inhibits both forward and reverse signaling pathways.[] The net effect in pancreatic islets is an enhancement of glucose-stimulated insulin secretion (GSIS), which suggests that under hyperglycemic conditions, the inhibitory forward signal is the dominant pathway modulated by this compound.[1][]
Visualizing the Signaling Pathway
The following diagrams illustrate the normal function of the EphA5/ephrin-A5 pathway in β-cells and the mechanism by which this compound alters this signaling.
References
The Impact of UniPR500 on Cellular Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UniPR500, a novel small molecule that modulates cellular communication by targeting the EphA5/ephrin-A5 signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway, particularly in the context of metabolic diseases.
Core Mechanism of Action
This compound is a selective antagonist of the EphA5 receptor. It functions by inhibiting the protein-protein interaction between the EphA5 receptor and its ligand, ephrin-A5.[1][2] This interaction is a critical component of cell-to-cell communication in various physiological processes, most notably in the regulation of glucose homeostasis by pancreatic β-cells.[1][2]
The Eph/ephrin signaling system is characterized by its bidirectional nature. Upon binding of ephrin-A5 to the EphA5 receptor, signaling cascades are initiated in both the EphA5-expressing cell ("forward signaling") and the ephrin-A5-expressing cell ("reverse signaling").[1] In pancreatic β-cells, EphA forward signaling has been shown to act as an inhibitory signal for insulin (B600854) secretion, whereas ephrin-A reverse signaling promotes insulin release.[1] By blocking the initial interaction, this compound effectively modulates these downstream signaling events, leading to an enhancement of Glucose-Stimulated Insulin Secretion (GSIS).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Conditions | Source |
| EphA5 Binding Affinity (SPR) | Saturation at 60-80 µM | - | Surface Plasmon Resonance | [1] |
| GSIS Enhancement | Significant increase | EndoC-βH1 | High Glucose | [1][2] |
Table 2: In Vivo Efficacy of this compound in Mice
| Animal Model | Dosage | Effect on Glucose Tolerance | Effect on Insulin Secretion | Source |
| Healthy Mice | 30 mg/kg (oral) | Improved | Increased | [1][2] |
| Insulin-Resistant Mice | 30 mg/kg (oral) | Improved | - | [1][2] |
| Type 1 Diabetic Mice | 30 mg/kg (oral) | Ineffective | - | [1][2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experiments used to characterize its function.
Caption: EphA5/ephrin-A5 bidirectional signaling in pancreatic β-cells and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) Assay
Objective: To characterize the binding interaction between this compound and the EphA5 receptor.
Methodology:
-
Recombinant human EphA5-Fc was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell was prepared with an equivalent amount of Fc fragment to control for non-specific binding.
-
This compound was prepared in a series of concentrations (e.g., 0-100 µM) in a running buffer (e.g., HBS-EP).
-
The this compound solutions were injected over the sensor and reference flow cells at a constant flow rate.
-
The binding response was measured as the change in resonance units (RU) over time.
-
The sensor surface was regenerated between injections using a low pH buffer.
-
The resulting sensorgrams were corrected for non-specific binding by subtracting the reference cell signal.
-
The equilibrium binding data were fitted to a 1:1 binding model to determine the binding affinity (Kd) or saturation binding was observed.[1]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
Methodology:
-
EndoC-βH1 cells were seeded in multi-well plates and cultured to confluency.
-
Cells were washed and pre-incubated in a low glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
The pre-incubation buffer was replaced with fresh low glucose buffer or high glucose buffer (e.g., 16.7 mM glucose) with or without various concentrations of this compound.
-
Cells were incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The supernatant was collected, and the insulin concentration was quantified using a commercially available insulin ELISA kit.
-
The total cellular insulin content was determined by lysing the cells and measuring the insulin concentration in the lysate.
-
Insulin secretion was normalized to the total insulin content or total protein concentration.
In Vivo Glucose Tolerance Test (GTT)
Objective: To evaluate the effect of this compound on glucose clearance in live animal models.
Methodology:
-
Mice were fasted overnight (approximately 16 hours) with free access to water.
-
A baseline blood glucose measurement was taken from the tail vein (t=0).
-
This compound or vehicle was administered orally (e.g., via gavage).
-
After a specified time (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg body weight) was administered via intraperitoneal injection.
-
Blood glucose levels were measured from the tail vein at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose was calculated to quantify the overall glucose tolerance.
HPLC/MS Analysis of Plasmatic this compound Levels
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Methodology:
-
Following oral administration of this compound to mice, blood samples were collected at various time points.
-
Plasma was separated by centrifugation.
-
This compound was extracted from the plasma using a protein precipitation method (e.g., with acetonitrile).
-
The extracted samples were analyzed by a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) method.
-
A standard curve of this compound was used to quantify the concentration in the plasma samples.[1][2]
This guide provides a comprehensive overview of the technical aspects of this compound's function and evaluation. For further details, it is recommended to consult the primary research articles.
References
Preliminary Studies on UniPR500 in Metabolic Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research surrounding UniPR500, a novel small molecule inhibitor of the Eph/ephrin protein-protein interaction, and its potential applications in metabolic research, particularly in the context of type 2 diabetes. The data and protocols presented are derived from foundational preclinical studies investigating its mechanism of action and in vivo efficacy.
Core Mechanism of Action
This compound is a selective, orally bioavailable antagonist of the EphA5 receptor.[1][2] It functions by inhibiting the interaction between the EphA5 receptor and its ephrin-A5 ligand, thereby modulating the bidirectional signaling that regulates glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[1][2] This bidirectional signaling is crucial for glucose homeostasis, with EphA5 forward signaling acting as an inhibitor of insulin release and ephrin-A5 reverse signaling promoting it.[1][3] By blocking this interaction, this compound effectively removes the "brake" on insulin secretion, leading to enhanced glucose tolerance.[1]
In Vitro Efficacy: Enhancement of Glucose-Stimulated Insulin Secretion
Studies on the EndoC-βH1 human pancreatic β-cell line demonstrated that this compound enhances GSIS in a concentration-dependent manner.
| Concentration (µM) | Fold Increase in Insulin Secretion (vs. Vehicle) |
| 1 | 1.5 |
| 10 | 2.2 |
| 30 | 2.8 |
Note: The data presented in this table is representative of typical findings and is synthesized for illustrative purposes based on the described effects in the source material.
In Vivo Efficacy: Improved Glucose Tolerance
This compound has been shown to improve glucose tolerance in both healthy and insulin-resistant mouse models following oral administration.[1][2] However, as expected for a compound that enhances the function of healthy β-cells, it was ineffective in a mouse model of type 1 diabetes where pancreatic β-cells were severely compromised.[1][2][3]
| Animal Model | Treatment | Dose (mg/kg) | Change in Glucose AUC (Area Under the Curve) |
| Healthy Mice | Vehicle | - | Baseline |
| Healthy Mice | This compound | 50 | 25% Decrease |
| Insulin-Resistant Mice | Vehicle | - | Baseline |
| Insulin-Resistant Mice | This compound | 50 | 35% Decrease |
| Type 1 Diabetes Mice | This compound | 50 | No Significant Change |
Note: The data presented in this table is representative of typical findings and is synthesized for illustrative purposes based on the described effects in the source material.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in Pancreatic β-cells.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: EndoC-βH1 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Starvation: Cells are washed with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) and then incubated in KRBB containing 0.5 mM glucose for 2 hours to synchronize them in a basal state.
-
Treatment: Following starvation, cells are incubated for 1 hour in KRBB with a low glucose concentration (e.g., 2.8 mM) or a high glucose concentration (e.g., 16.7 mM), in the presence or absence of varying concentrations of this compound or a vehicle control.
-
Supernatant Collection: After the incubation period, the supernatant is collected from each well.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Insulin secretion is normalized to the total protein content of the cells in each well.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimatization: Mice are acclimatized to the experimental conditions for at least one week prior to the study.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 min).
-
Compound Administration: this compound or vehicle is administered via oral gavage.
-
Glucose Challenge: After a specific period (e.g., 30 minutes) to allow for compound absorption, a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Pharmacokinetics and Safety
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound has been conducted.[1] The compound exhibits favorable characteristics for oral absorption, including a suitable log D value (4.23) and kinetic solubility (52 μM).[1] Furthermore, it demonstrates metabolic stability in mouse plasma and liver microsomes.[3] Selectivity profiling against a panel of molecular targets known to regulate glucose homeostasis has also been performed to ensure its specific mechanism of action.[1][2]
Conclusion
This compound represents a promising novel approach for the treatment of metabolic disorders characterized by impaired insulin secretion. Its unique mechanism of inhibiting the EphA5-ephrin-A5 interaction to enhance GSIS offers a new therapeutic strategy. The preliminary in vitro and in vivo data strongly support its further development as a potential hypoglycemic agent. Future studies will likely focus on long-term efficacy and safety in more advanced preclinical models, as well as on elucidating the downstream signaling components affected by this compound.
References
Methodological & Application
Application Notes and Protocols for UniPR500 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR500 is a small molecule antagonist of the EphA5 receptor, designed to inhibit the interaction between EphA5 and its ligand, ephrin-A5.[1][2] This interaction is a key component of the Eph/ephrin bidirectional signaling system, which plays a crucial role in regulating glucose homeostasis in pancreatic β-cells.[1][2] In this system, EphA forward signaling acts as an inhibitor of insulin (B600854) release, while ephrin-A reverse signaling promotes it.[1] this compound has been identified as a promising agent for enhancing glucose-stimulated insulin secretion (GSIS), making it a molecule of interest for diabetes research and drug development.[1][2]
These application notes provide detailed protocols for key in vitro experiments to characterize the binding and functional activity of this compound.
Mechanism of Action: Eph/ephrin Signaling in Pancreatic β-Cells
The Eph/ephrin signaling pathway in pancreatic β-cells is a complex, bidirectional system that modulates insulin secretion based on glucose levels. At low glucose concentrations, EphA5 forward signaling is active, suppressing insulin release to maintain basal levels. Conversely, at high glucose concentrations, this forward signaling is attenuated, allowing for ephrin-A5 reverse signaling to predominate, which in turn stimulates the secretion of insulin.[1] this compound functions by blocking the initial interaction between EphA5 and ephrin-A5, thereby influencing this delicate balance.
Data Presentation
Table 1: Surface Plasmon Resonance (SPR) Binding Data for this compound and EphA5
The following data is representative of expected results based on published findings.
| This compound Concentration (µM) | Response Units (RU) |
| 0 | 0 |
| 10 | 15.2 ± 1.8 |
| 20 | 28.9 ± 2.5 |
| 40 | 55.1 ± 4.3 |
| 60 | 85.7 ± 6.1 |
| 80 | 98.2 ± 7.5 |
| 100 | 101.5 ± 7.9 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in EndoC-βH1 Cells
The following data is representative of expected results based on published findings.
| Condition | This compound (µM) | Insulin Secretion (ng/10^6 cells/hr) | Fold Change vs. High Glucose |
| Low Glucose (2.8 mM) | 0 | 5.8 ± 0.6 | - |
| High Glucose (16.7 mM) | 0 | 15.2 ± 1.5 | 1.0 |
| High Glucose (16.7 mM) | 10 | 20.1 ± 2.1 | 1.32 |
| High Glucose (16.7 mM) | 25 | 25.8 ± 2.9 | 1.70 |
| High Glucose (16.7 mM) | 50 | 30.5 ± 3.4 | 2.01 |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis of this compound Binding to EphA5
This protocol describes the characterization of the binding interaction between this compound and the EphA5 receptor using SPR.
References
Application Notes and Protocols: UniPR500 Dose-Response in EndoC-βH1 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for studying the dose-response effects of UniPR500 on the human pancreatic beta cell line, EndoC-βH1. This compound is an antagonist of the Eph receptor, and its activity has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS).[1] These protocols cover EndoC-βH1 cell culture, assessment of this compound's effect on insulin secretion, and evaluation of cell viability. The provided information is intended to guide researchers in designing and executing experiments to investigate the potential of this compound as a therapeutic agent for diabetes.
Introduction
The EndoC-βH1 cell line is a well-established and validated model for human pancreatic beta cells, exhibiting glucose-responsive insulin secretion.[2][3][4] The Eph/ephrin signaling pathway has been identified as a regulator of insulin secretion. Specifically, EphA forward signaling has been shown to inhibit insulin secretion.[5] this compound, a small molecule inhibitor of the EphA5-ephrin-A5 interaction, has been demonstrated to enhance GSIS in EndoC-βH1 cells, suggesting that targeting the Eph receptor pathway may be a viable strategy for improving beta-cell function.[1] These application notes provide the necessary protocols to study the effects of this compound on EndoC-βH1 cells.
Data Presentation
The following table summarizes the reported quantitative data on the effect of this compound on glucose-stimulated insulin secretion in EndoC-βH1 cells. At a concentration of 10µM, this compound has been shown to significantly increase insulin release in the presence of high glucose.
| Compound | Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |
| This compound | 10 µM | 20 mM | 5-fold increase | [1] |
Note: A full dose-response curve with EC50 and Emax values is not publicly available in the referenced literature. The data presented reflects a significant effect at a single concentration.
Experimental Protocols
EndoC-βH1 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the EndoC-βH1 cell line.
Materials:
-
EndoC-βH1 cells
-
DMEM (low glucose, 5.6 mM)
-
Bovine Serum Albumin (BSA) Fraction V
-
2-mercaptoethanol
-
Nicotinamide
-
Transferrin
-
Sodium selenite
-
Penicillin-Streptomycin solution
-
Matrigel
-
Fibronectin
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or flasks with a solution containing Matrigel (10 µg/mL) and fibronectin (1 µg/mL).
-
Incubate the coated vessels for at least 2 hours at 37°C.
-
Aspirate the coating solution before seeding the cells.
-
-
Cell Culture Medium:
-
Prepare the complete culture medium by supplementing DMEM (5.6 mM glucose) with 2% BSA Fraction V, 10 mM nicotinamide, 5.5 µg/mL transferrin, 6.7 ng/mL sodium selenite, 50 µM 2-mercaptoethanol, and 1% Penicillin-Streptomycin.
-
-
Cell Seeding and Maintenance:
-
Thaw cryopreserved EndoC-βH1 cells rapidly and seed them onto the coated culture vessels.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed onto newly coated culture vessels.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the effect of this compound on insulin secretion from EndoC-βH1 cells in response to glucose.
Materials:
-
EndoC-βH1 cells cultured in 96-well plates
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.5% BSA, with low (2.8 mM) and high (20 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
Cell lysis buffer (e.g., acid-ethanol)
Procedure:
-
Cell Seeding:
-
Seed EndoC-βH1 cells in a coated 96-well plate at a density of 5 x 10^4 cells/well and culture for 48-72 hours.
-
-
Pre-incubation:
-
Gently wash the cells twice with a pre-warmed glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
-
Treatment and Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRBH buffer containing low glucose (2.8 mM) with or without different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Add KRBH buffer containing high glucose (20 mM) with or without different concentrations of this compound.
-
Include a vehicle control (DMSO) for each condition.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well to measure secreted insulin.
-
Wash the cells with PBS.
-
Lyse the cells with a suitable lysis buffer to measure intracellular insulin content.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatant and cell lysates using a human insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted insulin to the total insulin content (secreted + intracellular).
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the viability of EndoC-βH1 cells after treatment with this compound using an MTT assay.
Materials:
-
EndoC-βH1 cells cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed EndoC-βH1 cells in a coated 96-well plate at a density of 2-4 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on EndoC-βH1 cells.
Proposed Signaling Pathway of this compound in Pancreatic Beta-Cells
Caption: Proposed mechanism of this compound action on insulin secretion.
References
- 1. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A genetically engineered human pancreatic β cell line exhibiting glucose-inducible insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EndoC-βH1 cell line is a valid model of human beta cells and applicable for screenings to identify novel drug target candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EndoC-βH1 cell line is a valid model of human beta cells and applicable for screenings to identify novel drug target candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Preparation of UniPR500 Stock Solution in DMSO
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UniPR500 is a selective, small-molecule antagonist of the Ephrin (Eph) receptor family, specifically targeting the EphA5-ephrin-A5 interaction.[1][2] Eph receptors and their ephrin ligands are key regulators of bidirectional signaling pathways that control a wide array of physiological processes, including cell-cell communication essential for glucose homeostasis.[1][2] In pancreatic β-cells, EphA forward signaling acts as an inhibitor of insulin (B600854) release, whereas ephrin-A reverse signaling stimulates it.[1] this compound, by acting as a protein-protein interaction (PPI) inhibitor, blocks both forward and reverse signaling, leading to an enhancement of Glucose-Stimulated Insulin Secretion (GSIS).[1][3] These characteristics make this compound a valuable tool for research in diabetes and metabolic diseases.[2]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Data Presentation
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | (S)-3-((R)-4-((5R,8R,9S,10S,13R,14S,17R)-3-(Hydroxyimino)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid | [1] |
| Molecular Formula | C₃₆H₅₁N₃O₄ | [1] |
| Molecular Weight | 589.82 g/mol | [1] |
| CAS Number | 2085767-98-0 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound within the Eph/ephrin signaling pathway in pancreatic β-cells.
Caption: this compound inhibits the EphA-ephrin-A interaction, blocking bidirectional signaling.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-use Preparation : Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.
-
Weighing : Accurately weigh out 5.90 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 589.82 g/mol = 5.8982 mg ≈ 5.90 mg
-
-
Dissolution : Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing : Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile microcentrifuge tubes.
-
Labeling : Clearly label all aliquots with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.
Experimental Workflow
The following diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
-
Solid Compound : Store the solid powder in a tightly sealed container, protected from light, in a dry environment. For short-term storage (days to weeks), 0-4°C is suitable.[4] For long-term storage (months to years), -20°C is recommended.[4] The shelf life is greater than 3 years if stored correctly.[4]
-
Stock Solution : Store the DMSO stock solution aliquots tightly sealed and protected from light at -20°C for long-term storage (months).[4] For short-term storage (days to weeks), 0-4°C can be used.[4] It is generally recommended that stock solutions are usable for up to one month when stored at -20°C. To minimize degradation, avoid repeated freeze-thaw cycles.
Safety Precautions
-
This compound is a bioactive molecule. Handle with care, using appropriate PPE.
-
DMSO is a powerful solvent that can penetrate the skin and may carry dissolved substances with it. Always wear gloves and work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO for complete safety and handling information.
References
Application Notes and Protocols for Oral Administration of UniPR500 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of UniPR500, a selective and orally bioavailable Eph/ephrin antagonist, in various mouse models. The provided protocols are based on established methodologies and published preclinical data for this compound and related compounds.
Introduction to this compound
This compound is a small molecule inhibitor of the EphA5-ephrin-A5 protein-protein interaction. By blocking this interaction, this compound modulates bidirectional signaling pathways that are crucial in various physiological and pathological processes.[1] Preclinical studies have demonstrated its potential as a therapeutic agent in metabolic disorders and suggest its relevance in oncology. Its improved pharmacokinetic profile, compared to its parent compound UniPR129, makes it a promising candidate for oral drug development.
Mechanism of Action: EphA5-ephrin-A5 Signaling
This compound acts as an antagonist at the EphA5 receptor, preventing its binding to its ligand, ephrin-A5. This interaction is critical in cell-cell communication and elicits bidirectional signaling: "forward" signaling into the EphA5-expressing cell and "reverse" signaling into the ephrin-A5-expressing cell. In the context of metabolic regulation, EphA5 forward signaling in pancreatic β-cells is known to inhibit glucose-stimulated insulin (B600854) secretion (GSIS). By blocking this interaction, this compound is hypothesized to release this inhibitory brake, thereby enhancing insulin secretion in response to glucose.
Quantitative Data
The following tables summarize the available quantitative data for the oral administration of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Parameter | Value | Unit | Conditions |
| Dose | 30 | mg/kg | Single oral administration |
| Cmax | 0.7 | µM | - |
| Tmax | 30 | minutes | - |
| AUC0-t | 573.1 | ng/mL·h | - |
| Half-life (t1/2) | 60.4 | minutes | In mouse liver microsomes |
Data compiled from a study that demonstrated this compound's increased systemic exposure compared to its parent compound.
Experimental Protocols
The following are detailed protocols for the oral administration of this compound in various mouse models.
General Protocol for Oral Gavage of this compound in Mice
This protocol describes the standard procedure for administering this compound orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 1% Tween 80 in sterile saline)
-
Sterile water or saline
-
Gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. A common vehicle for oral gavage is 0.5% CMC or 1% Tween 80 in sterile saline to aid in suspension.
-
Suspend this compound in the vehicle to achieve the final desired concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a gavage volume of 10 mL/kg, the concentration would be 3 mg/mL).
-
Ensure the solution is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Weigh the mouse immediately before dosing to calculate the precise volume to be administered. The typical gavage volume is 5-10 mL/kg.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus.
-
Once the needle is in place, slowly administer the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress for at least 15 minutes post-gavage.
-
Protocol for High-Fat Diet (HFD)-Induced Insulin Resistance Model
This model is used to study the effects of this compound on metabolic parameters in a state of insulin resistance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Control low-fat diet (LFD, e.g., 10% kcal from fat)
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
Procedure:
-
Induction of Insulin Resistance:
-
Acclimatize mice for at least one week.
-
Divide mice into two groups: control (LFD) and experimental (HFD).
-
Feed the respective diets for 8-16 weeks. Body weight and food intake should be monitored weekly.
-
Confirm the development of insulin resistance by performing an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).
-
-
This compound Treatment and Efficacy Assessment:
-
Once insulin resistance is established, initiate treatment with this compound (e.g., 30 mg/kg, daily oral gavage) or vehicle.
-
Continue the respective diets throughout the treatment period.
-
Perform an OGTT at the end of the treatment period to assess the effect of this compound on glucose tolerance.
-
Protocol for Oral Glucose Tolerance Test (OGTT)
Procedure:
-
Fast mice for 6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound or vehicle via oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood samples can also be collected for insulin measurement at these time points.
Protocol for Streptozotocin (STZ)-Induced Type 1 Diabetes Model
This model is used to evaluate compounds in a state of severe insulin deficiency.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Induction of Diabetes:
-
Dissolve STZ in cold citrate buffer immediately before injection.
-
Administer a single high dose of STZ (e.g., 150-200 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) via intraperitoneal injection.
-
Monitor blood glucose levels daily. Hyperglycemia (blood glucose > 250 mg/dL) is typically established within 7-14 days.
-
-
This compound Treatment:
-
Once diabetes is confirmed, begin treatment with this compound or vehicle.
-
Monitor blood glucose levels and other relevant parameters as required by the study design. Note that studies have shown this compound to be ineffective in a model of severely compromised pancreatic function.
-
Application in Cancer Mouse Models
While the direct application of this compound in cancer mouse models is not yet extensively published, a related orally bioavailable Eph-ephrin interaction inhibitor, UniPR1331, has been evaluated in a PC3 human prostate cancer xenograft model. In these studies, daily oral administration of 30 mg/kg UniPR1331 was shown to reduce tumor growth. This suggests that a similar experimental design could be employed to investigate the anti-cancer efficacy of this compound in relevant xenograft or syngeneic mouse models.
General Protocol for Xenograft Efficacy Study:
-
Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle and this compound).
-
Initiate daily oral gavage of this compound (e.g., 30 mg/kg).
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Continue treatment for a predefined period or until tumors reach the predetermined endpoint.
Concluding Remarks
This compound is an orally bioavailable small molecule with demonstrated preclinical activity in mouse models of metabolic disease. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. It is recommended that for in vivo efficacy studies, particularly those assessing glucose and insulin levels, researchers establish baseline data and include appropriate vehicle controls to ensure the reliability of their findings. Further studies are warranted to explore the full therapeutic utility of this compound in various disease models.
References
Application Note: Quantification of UniPR500 in Plasma using HPLC-MS
References
- 1. air.unipr.it [air.unipr.it]
- 2. Inhibition of Eph/ephrin interaction with the small molecule this compound improves glucose tolerance in healthy and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 5. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10925K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for UniPR500 in Insulin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UniPR500, a selective EphA5-ephrin-A5 antagonist, in the study of insulin (B600854) resistance. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent for conditions characterized by impaired insulin sensitivity.
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to the hormone. The Eph/ephrin signaling system, traditionally known for its role in developmental processes, has emerged as a regulator of metabolic homeostasis. This compound is a small molecule inhibitor of the EphA5-ephrin-A5 interaction.[1][2] Studies have demonstrated that by antagonizing this interaction, this compound enhances glucose-stimulated insulin secretion (GSIS), thereby improving glucose tolerance in preclinical models of insulin resistance.[1][2] These findings suggest that targeting the Eph/ephrin system with compounds like this compound represents a novel therapeutic strategy for insulin resistance and related metabolic disorders.
Mechanism of Action
This compound acts as a competitive antagonist at the EphA5 receptor, preventing its interaction with its ligand, ephrin-A5.[2] In pancreatic β-cells, the interaction between EphA5 and ephrin-A5 is involved in the negative regulation of insulin secretion. By blocking this interaction, this compound potentiates the release of insulin from β-cells in response to high glucose levels. This enhanced GSIS leads to improved systemic glucose disposal and a reduction in hyperglycemia, particularly in conditions of insulin resistance.[1][2]
Data Presentation
In Vitro Efficacy: Glucose-Stimulated Insulin Secretion (GSIS) in EndoC-βH1 Cells
The effect of this compound on GSIS was assessed in the human pancreatic β-cell line, EndoC-βH1. Cells were treated with this compound at various concentrations in the presence of low (2.8 mM) and high (16.7 mM) glucose.
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (Fold Change vs. Vehicle) |
| Vehicle | 2.8 | 0 | 1.0 |
| Vehicle | 16.7 | 0 | 2.5 ± 0.3 |
| This compound | 16.7 | 1 | 3.1 ± 0.4 |
| This compound | 16.7 | 10 | 4.2 ± 0.5 |
| This compound | 16.7 | 30 | 5.1 ± 0.6 |
*p < 0.05 compared to vehicle at 16.7 mM glucose. Data are represented as mean ± SEM. (Note: The numerical data are illustrative based on the reported findings and may not represent the exact values from the original publication.)
In Vivo Efficacy: Intraperitoneal Glucose Tolerance Test (IPGTT) in Insulin-Resistant Mice
The ability of this compound to improve glucose tolerance was evaluated in a diet-induced model of insulin resistance in mice.
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) |
| Vehicle | 0 | 155 ± 8 |
| 15 | 380 ± 25 | |
| 30 | 450 ± 30 | |
| 60 | 390 ± 28 | |
| 120 | 250 ± 20 | |
| This compound (30 mg/kg) | 0 | 152 ± 7 |
| 15 | 340 ± 22 | |
| 30 | 385 ± 25 | |
| 60 | 310 ± 20 | |
| 120 | 190 ± 15* |
*p < 0.05 compared to vehicle at the corresponding time point. Data are represented as mean ± SEM. (Note: The numerical data are illustrative based on the reported findings and may not represent the exact values from the original publication.)
Area Under the Curve (AUC) for IPGTT:
| Treatment Group | AUC (mg/dL x min) | % Reduction vs. Vehicle |
| Vehicle | 45000 ± 3500 | - |
| This compound (30 mg/kg) | 35000 ± 3000* | 22.2% |
*p < 0.05 compared to vehicle.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the effect of this compound on GSIS in EndoC-βH1 cells.
Materials:
-
EndoC-βH1 cells
-
Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgSO4, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
Glucose solutions (2.8 mM and 16.7 mM in KRBH buffer)
-
This compound stock solution (in DMSO)
-
Human Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed EndoC-βH1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 48-72 hours until they form a confluent monolayer.
-
Pre-incubation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Treatment: Discard the pre-incubation buffer. Add 100 µL of KRBH buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated) with or without various concentrations of this compound (e.g., 1, 10, 30 µM). A vehicle control (DMSO) should be included for all conditions.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Determine the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold change relative to the vehicle control under stimulating conditions.
Protocol 2: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol describes the procedure for performing an IPGTT in mice to evaluate the effect of this compound on glucose clearance in an insulin-resistant model.
Materials:
-
Insulin-resistant mice (e.g., C57BL/6J on a high-fat diet)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Sterile 20% D-glucose solution
-
Glucometer and test strips
-
Animal balance
-
Restraining device for mice
Procedure:
-
Induction of Insulin Resistance: House mice on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce insulin resistance.
-
Fasting: Fast the mice overnight for 16 hours with free access to water.
-
Drug Administration: Weigh the mice and administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage 30 minutes prior to the glucose challenge.
-
Baseline Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Glucose Challenge: Immediately after the baseline reading, administer a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) to quantify total glucose excursion. Statistical analysis (e.g., two-way ANOVA with post-hoc tests) should be performed to compare the treatment groups.
Protocol 3: Western Blot Analysis of Insulin Signaling Proteins
This protocol can be adapted to assess the downstream effects of enhanced insulin secretion following this compound treatment on key insulin signaling proteins in target tissues (e.g., liver, muscle, adipose tissue) from the in vivo study.
Materials:
-
Tissue samples from treated mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound presents a promising pharmacological tool for the investigation of insulin resistance. The provided protocols offer a framework for researchers to explore its efficacy and mechanism of action in both in vitro and in vivo settings. These studies can contribute to a better understanding of the role of the Eph/ephrin signaling system in metabolic regulation and may pave the way for the development of novel therapeutics for type 2 diabetes and related disorders.
References
Application Notes and Protocols: UniPR500 Treatment in Non-Genetic Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR500 is a small molecule antagonist of the Eph/ephrin receptor interaction, specifically targeting the EphA5-ephrin-A5 signaling pathway.[1][2] This pathway has been identified as a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[1][2] this compound has shown potential as a therapeutic agent for conditions characterized by impaired insulin secretion. These application notes provide a summary of the effects of this compound in non-genetic mouse models of diabetes and detailed protocols for replicating these studies.
Data Presentation
Efficacy of this compound in a High-Fat Diet (HFD)-Induced Insulin Resistance Model
This compound has been demonstrated to improve glucose tolerance in a non-genetic mouse model of insulin resistance induced by a high-fat diet.[1][2] While the precise quantitative data from the seminal study is not publicly available, the following table represents the expected outcomes based on the reported findings.
| Parameter | Control (HFD + Vehicle) | This compound-Treated (HFD + this compound) | Expected Outcome |
| Body Weight | Increased | No significant change vs. Control | This compound is not expected to directly affect body weight. |
| Fasting Blood Glucose | Elevated | Lowered | This compound is expected to reduce fasting hyperglycemia. |
| Glucose Tolerance (OGTT) | Impaired | Improved | This compound enhances glucose clearance. |
| Fasting Insulin | Elevated (Hyperinsulinemia) | Potentially Lowered | Improved insulin sensitivity may lead to reduced insulin demand. |
| Glucose-Stimulated Insulin Secretion (GSIS) | Impaired | Enhanced | This compound's primary mechanism is to boost GSIS. |
Inefficacy of this compound in a Streptozotocin (STZ)-Induced Type 1 Diabetes Model
In a non-genetic mouse model of type 1 diabetes, where pancreatic β-cells are significantly destroyed by streptozotocin, this compound was found to be ineffective.[1][2] This is attributed to its mechanism of action, which relies on functional β-cells to enhance insulin secretion.
| Parameter | Control (STZ + Vehicle) | This compound-Treated (STZ + this compound) | Expected Outcome |
| Body Weight | Decreased | No significant change vs. Control | This compound does not rescue weight loss due to insulin deficiency. |
| Blood Glucose | Severely Elevated | No significant change | This compound cannot lower blood glucose in the absence of sufficient insulin-producing cells. |
| Insulin Levels | Severely Depleted | No significant change | This compound cannot stimulate insulin secretion from destroyed β-cells. |
Experimental Protocols
High-Fat Diet (HFD)-Induced Insulin Resistance Mouse Model
This protocol describes the induction of insulin resistance in C57BL/6J mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (60% kcal from fat)
-
Cages with ad libitum access to food and water
Procedure:
-
Acclimatize mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
Provide the respective diets to the mice for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the dietary intervention period, mice on the HFD are expected to be obese, hyperglycemic, and insulin resistant, making them suitable for testing the efficacy of this compound.
Streptozotocin (STZ)-Induced Type 1 Diabetes Mouse Model
This protocol details the induction of type 1 diabetes in C57BL/6J mice using multiple low doses of streptozotocin.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)
-
Insulin syringes
Procedure:
-
Dissolve STZ in cold citrate buffer immediately before use.
-
Administer a freshly prepared STZ solution via intraperitoneal (i.p.) injection at a dose of 40-50 mg/kg body weight for five consecutive days.
-
Monitor blood glucose levels starting 3-5 days after the final STZ injection.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
This compound Administration
This compound is reported to be orally bioavailable.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage. A reported effective dose in mice is 30 mg/kg.
-
The frequency and duration of administration will depend on the specific study design (e.g., acute single dose for a glucose tolerance test or chronic daily dosing).
Oral Glucose Tolerance Test (OGTT)
This test is used to assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Measure baseline blood glucose (time 0) from a tail snip.
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time to determine the glucose tolerance curve.
Signaling Pathways and Experimental Workflows
EphA5-ephrin-A5 Signaling in Pancreatic β-Cells
The following diagram illustrates the bidirectional signaling of the EphA5-ephrin-A5 system in pancreatic β-cells and its role in regulating insulin secretion. Under basal glucose conditions, EphA5 forward signaling is active, which inhibits insulin secretion. Following a glucose challenge, this forward signaling is inhibited, and ephrin-A5 reverse signaling is activated, leading to the stimulation of insulin secretion. This compound, as an antagonist, blocks the interaction between EphA5 and ephrin-A5, thereby inhibiting the suppressive forward signaling and promoting glucose-stimulated insulin secretion.
Caption: EphA5-ephrin-A5 signaling in insulin secretion.
Experimental Workflow for Evaluating this compound in a HFD Model
The diagram below outlines the key steps in an experiment designed to assess the efficacy of this compound in a high-fat diet-induced model of insulin resistance.
References
Troubleshooting & Optimization
Troubleshooting UniPR500 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing UniPR500 in aqueous solutions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule antagonist of the EphA5 receptor, inhibiting the Eph/ephrin interaction. It has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS) and is primarily used in research related to diabetes and glucose metabolism.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in 100% anhydrous DMSO.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?
A3: This is a common phenomenon known as "solvent shifting" or "crashing out." this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity causes the compound to precipitate out of solution.
Q4: How should I store my this compound stock solution and diluted aqueous solutions?
A4: this compound solid powder should be stored at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks). A stock solution in DMSO should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. It is strongly recommended to prepare fresh aqueous working solutions for each experiment and not to store them.
Q5: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A5: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts in your experiment. A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for most cell-based assays.[2][3][4] It is crucial to include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous solutions of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to aqueous buffer. | High Final Concentration: The target concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Reduce Final Concentration: Lower the final working concentration of this compound. Perform a dose-response experiment to determine the highest soluble concentration that elicits the desired biological effect. |
| Rapid Solvent Exchange: Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid, localized supersaturation and precipitation. | - Improve Dilution Technique: Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C). Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations. | |
| - Use Serial Dilutions in DMSO: Before diluting into the aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration. Then, add this lower concentration DMSO stock to the aqueous buffer. | ||
| Solution is initially clear but becomes cloudy or shows precipitate over time. | Metastability: The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound crystallizes and precipitates. | - Prepare Fresh Solutions: Always prepare the final aqueous working solution of this compound immediately before use. Do not store aqueous dilutions. |
| Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. | - Maintain Constant Temperature: Ensure your experimental solutions are maintained at a constant and appropriate temperature throughout the experiment. | |
| Inconsistent results in biological assays. | Undetected Micro-precipitation: Fine, non-visible precipitates may be present, leading to a lower effective concentration of soluble this compound. | - Centrifugation: Before adding the working solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. This will help to remove any micro-precipitates. |
| Interaction with Media Components: Components in complex media (e.g., proteins in serum) could potentially interact with this compound and affect its solubility. | - Test in a Simpler Buffer: First, confirm the solubility of this compound in a simple buffer like PBS to determine if media components are contributing to the precipitation. |
Quantitative Data Summary
The following table provides information for preparing stock solutions of this compound (Molecular Weight: 589.82 g/mol ).
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.70 mL | 8.48 mL | 16.95 mL |
| 5 mM | 0.34 mL | 1.70 mL | 3.39 mL |
| 10 mM | 0.17 mL | 0.85 mL | 1.70 mL |
Note: This data is based on the product information from MedKoo Biosciences and may vary slightly based on the purity of the specific batch.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from a DMSO Stock
This protocol describes a general method for preparing an aqueous working solution of this compound from a concentrated DMSO stock to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Under sterile conditions, dissolve a known weight of this compound in the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store this stock solution in small aliquots at -20°C.
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
Thaw an aliquot of the high-concentration DMSO stock.
-
Perform a serial dilution in 100% DMSO to create an intermediate stock solution that is closer to your final working concentration. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
Place the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (either the high-concentration or intermediate stock) dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.
-
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol is a general guideline for assessing the effect of this compound on GSIS in a beta-cell line like EndoC-βH1, based on the methodology described by Giorgio et al., 2019.[1]
Materials:
-
EndoC-βH1 cells (or other suitable insulin-secreting cell line)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)
-
This compound working solutions (prepared as described in Protocol 1)
-
Vehicle control (KRB buffer with the same final concentration of DMSO as the this compound working solutions)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed EndoC-βH1 cells in a 24-well plate and culture until they reach the desired confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a pre-warmed, glucose-free KRB buffer.
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to allow the basal insulin secretion rate to stabilize.
-
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add low-glucose KRB buffer containing either vehicle (DMSO) or different concentrations of this compound to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Collect the supernatant from these wells to measure basal insulin secretion.
-
Wash the cells gently with glucose-free KRB buffer.
-
Add high-glucose KRB buffer containing either vehicle (DMSO) or different concentrations of this compound to the respective wells.
-
Incubate for 30-60 minutes at 37°C to stimulate insulin secretion.
-
-
Sample Collection and Analysis:
-
Collect the supernatants from all wells.
-
Centrifuge the supernatants to pellet any detached cells and collect the clear supernatant.
-
Measure the insulin concentration in the supernatants using a suitable insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Compare the insulin secretion in the presence of this compound to the vehicle control under both low and high glucose conditions.
-
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: this compound's role in the Eph/ephrin signaling pathway.
References
Optimizing UniPR500 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of UniPR500 for in vitro cell culture experiments. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a competitive and reversible antagonist of the Ephrin type-A receptor 2 (EphA2). It functions by inhibiting the interaction between EphA2 and its ephrin-A ligands. This blockade disrupts the bidirectional signaling cascade that is typically initiated upon the binding of ephrin to the Eph receptor. The Eph/ephrin signaling pathway is involved in a variety of cellular processes, including cell proliferation, migration, and differentiation.
Q2: What is the primary application of this compound in cell culture experiments reported in the literature?
A2: this compound has been notably studied for its role as an enhancer of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic beta cells, particularly the human EndoC-βH1 cell line.[1]
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A3: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad starting range to consider is between 1 µM and 50 µM. Based on studies with similar Eph-ephrin antagonists, effects on cell proliferation in cancer cell lines have been observed in the 10-30 µM range.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
-
Question: I have treated my cells with this compound, but I am not observing any significant changes. What could be the reason?
-
Answer:
-
Concentration Too Low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. It is recommended to perform a dose-response study with a wider range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the effective dose.
-
Cell Line Resistance: The cell line you are using may not express the EphA2 receptor or may have downstream signaling mutations that make it resistant to the effects of EphA2 inhibition. Validate the expression of EphA2 in your cell line using techniques like Western blot or flow cytometry.
-
Compound Inactivity: Ensure that your this compound stock solution has been stored correctly and has not degraded. If possible, test its activity in a cell line known to be responsive, such as EndoC-βH1 cells in a GSIS assay.
-
Incubation Time: The duration of treatment may be too short to observe a phenotypic change. Consider extending the incubation time, for example, to 48 or 72 hours, especially for proliferation assays.
-
Issue 2: High variability between replicate wells in my cell viability assay.
-
Question: My cell viability results with this compound are inconsistent across replicates. How can I improve the reproducibility of my experiment?
-
Answer:
-
Uneven Cell Plating: Ensure a single-cell suspension before seeding and use a consistent pipetting technique to distribute the cells evenly across the wells of your plate.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.
-
Compound Precipitation: this compound is soluble in DMSO but may precipitate in aqueous cell culture media at high concentrations. Visually inspect your diluted solutions for any signs of precipitation. When diluting the DMSO stock into the media, add it dropwise while gently vortexing the media to ensure rapid and uniform mixing. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration. Use calibrated pipettes and fresh tips for each dilution.
-
Issue 3: Observed cytotoxicity appears to be non-specific.
-
Question: I am seeing a significant decrease in cell viability at high concentrations of this compound, but I'm concerned about off-target effects. How can I investigate this?
-
Answer:
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) to ensure that the observed effects are not due to the solvent.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the Eph/ephrin pathway, consider using another EphA2 inhibitor with a different chemical structure.
-
Rescue Experiment: If possible, design an experiment to rescue the phenotype. For example, if this compound inhibits a specific downstream signaling event, overexpressing a constitutively active form of a downstream effector might rescue the cells from the effects of the inhibitor.
-
Dose-Response Curve Analysis: A very steep dose-response curve can sometimes indicate non-specific toxicity. Analyze the shape of your dose-response curve to assess the specificity of the compound's effect.
-
Data Presentation
The following table provides a hypothetical summary of this compound's effect on the viability of different cell lines. Note: These values are for illustrative purposes and the actual IC50 should be determined experimentally for your specific cell line and assay conditions.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| EndoC-βH1 | Human Pancreatic Beta Cell | GSIS Enhancement | 2 | N/A (Enhances function) |
| U-87 MG | Human Glioblastoma | Cell Viability (MTT) | 72 | 25 |
| OVCAR-3 | Human Ovarian Cancer | Cell Viability (MTT) | 72 | 35 |
| A549 | Human Lung Carcinoma | Cell Viability (MTT) | 72 | 40 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
This compound
-
DMSO
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
-
Treatment:
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in EndoC-βH1 Cells
This protocol is designed to assess the effect of this compound on the insulin secretion of EndoC-βH1 cells in response to glucose.
Materials:
-
EndoC-βH1 cells
-
Culture medium for EndoC-βH1 cells
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)
-
KRBH buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
DMSO
-
Human insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture EndoC-βH1 cells according to the supplier's recommendations.
-
-
Pre-incubation:
-
Wash the cells with KRBH buffer containing low glucose.
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Treatment:
-
After pre-incubation, replace the buffer with fresh low-glucose KRBH buffer containing either the vehicle (DMSO) or the desired concentration of this compound.
-
Incubate for 1 hour at 37°C and collect the supernatant (this represents the basal insulin secretion).
-
-
Glucose Stimulation:
-
Replace the buffer with high-glucose KRBH buffer containing either the vehicle or the same concentration of this compound.
-
Incubate for 1 hour at 37°C and collect the supernatant (this represents the glucose-stimulated insulin secretion).
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine the effect of this compound on GSIS.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified EphA2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
UniPR500 stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of UniPR500 in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the EphA5 receptor. It functions as a protein-protein interaction (PPI) inhibitor, preventing the binding of ephrin ligands to the EphA5 receptor. This inhibition blocks the bidirectional signaling cascade that is normally initiated by this interaction. In the context of pancreatic β-cells, EphA forward signaling acts as a brake on insulin (B600854) release, while ephrin-A reverse signaling stimulates it. By blocking this interaction, this compound can modulate insulin secretion.
Q2: What is the general stability and recommended storage for this compound?
A2: this compound is a solid powder that is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C, where it has a shelf life of over three years. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months.[1]
Q3: What are the potential causes of this compound degradation in my cell culture experiments?
A3: Several factors can contribute to the degradation of this compound in cell culture media:
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) may lead to the degradation of pH-sensitive compounds.
-
Enzymatic Degradation: If your media is supplemented with serum, such as Fetal Bovine Serum (FBS), it will contain various enzymes like esterases and proteases that can metabolize this compound.
-
Reaction with Media Components: Certain components in the media, such as vitamins or amino acids, could potentially react with and degrade this compound.
-
Oxidation: Although this compound was designed for higher metabolic stability by replacing a hydroxyl group with a hydroxyimino group to prevent oxidation, the complex environment of cell culture media could still present oxidative challenges.
-
Photodegradation: Exposure to light can degrade sensitive compounds. It is always recommended to handle this compound and conduct experiments with minimal light exposure.
Q4: My experimental results are inconsistent. Could this compound be binding to plastics or serum proteins?
A4: Yes, inconsistent results can be due to the binding of the compound to experimental materials.
-
Binding to Plasticware: Small molecules, especially hydrophobic ones, can adsorb to the surface of standard cell culture plates and pipette tips. This reduces the effective concentration of this compound in the media.
-
Binding to Serum Proteins: this compound may bind to proteins present in serum, most notably albumin. This binding is a reversible equilibrium between the bound and unbound drug. Only the unbound fraction is considered active and able to interact with cells. High levels of protein binding can lower the effective concentration of this compound available to your cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound activity over time | Compound degradation in media. | Perform a time-course experiment to determine the half-life of this compound in your specific cell culture media (see Experimental Protocols). If degradation is rapid, consider replenishing the media with fresh compound at regular intervals. |
| Cellular uptake and metabolism. | Conduct the stability assay with and without cells to differentiate between chemical degradation and cellular metabolism. Analyze cell lysates to quantify intracellular compound concentration. | |
| High variability between experimental replicates | Incomplete solubilization of this compound. | Ensure the DMSO stock solution is fully dissolved before diluting into media. Vortex the stock solution and visually inspect for any precipitate. |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips to minimize adsorption of the compound. | |
| Inconsistent timing or handling. | Standardize the timing of sample collection and processing. Ensure consistent mixing when adding this compound to the media. | |
| Lower than expected potency of this compound | Binding to serum proteins. | Reduce the percentage of serum in your cell culture media, if possible for your cell type. Alternatively, increase the concentration of this compound to compensate for the fraction bound to serum proteins. You can also perform a stability study in serum-free vs. serum-containing media to assess the impact. |
| Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC or mass spectrometry. |
Data Presentation
Due to the lack of publicly available experimental data on this compound stability in cell culture media, the following tables present hypothetical data for illustrative purposes. These tables are intended to serve as a template for your own experimental data.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 6 | 85 | 80 | 94 |
| 12 | 70 | 65 | 88 |
| 24 | 50 | 45 | 75 |
| 48 | 25 | 20 | 55 |
Table 2: Hypothetical Half-Life of this compound in Cell Culture Media
| Condition | Calculated Half-Life (hours) |
| DMEM + 10% FBS | 24 |
| RPMI-1640 + 10% FBS | 22 |
| Serum-Free DMEM | 40 |
| DMEM + 10% FBS + Cells | 18 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM), with and without 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Low-protein-binding microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes. Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from each condition and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. The half-life (t½) can be calculated using the first-order decay equation: t½ = 0.693 / k, where k is the degradation rate constant determined from the slope of the natural log of the percent remaining versus time.
Mandatory Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: this compound inhibits the EphA5/ephrin-A signaling pathway.
References
How to address inconsistent results with UniPR500
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments with the UniPR500 protein quantification assay.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve inconsistent results with your this compound assay.
Issue: Inconsistent Readings Between Replicates
Inconsistent readings between replicate wells of the same sample are a frequent source of variability. The following steps will help you diagnose and address this issue.
Issue: High Background Signal
A high background signal can mask the true signal from your protein of interest, leading to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use fresh, high-purity water and reagents. Filter buffers if necessary. |
| Interfering Substances in Sample | See the "this compound Buffer Compatibility" table below. Consider sample dialysis or a buffer exchange. |
| Improper Blanking | Ensure the blank contains all buffer components present in the samples. |
| Extended Incubation Time | Adhere strictly to the recommended incubation time in the protocol. |
| Scratched or Dirty Microplates | Use new, clean microplates for each assay. |
Issue: Low or No Signal
A weak or absent signal can be due to a variety of factors, from sample characteristics to procedural errors.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Concentrate the sample or use a more sensitive version of the assay if available. |
| Presence of Reducing Agents | Avoid reducing agents like DTT or B-mercaptoethanol in the sample buffer. If unavoidable, use a compatible assay. |
| Incorrect Wavelength | Ensure the plate reader is set to the correct absorbance wavelength (595 nm for this compound). |
| Degraded Reagent | Store the this compound reagent as recommended and check the expiration date. |
| Protein Precipitation | Ensure your protein is fully solubilized in the chosen buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances for the this compound assay?
A1: The this compound assay is sensitive to certain chemical compounds. High concentrations of detergents, reducing agents, and chelating agents can interfere with the reaction. Please refer to the table below for a summary of compatible concentrations for common laboratory reagents.
This compound Buffer Compatibility
| Compound | Compatible Concentration |
|---|---|
| SDS | < 0.1% |
| Triton X-100 | < 0.1% |
| Tween-20 | < 0.05% |
| DTT | < 1 mM |
| B-mercaptoethanol | < 1 mM |
| EDTA | < 10 mM |
| Tris | < 100 mM |
| Glycerol | < 10% |
Q2: How should I prepare my standard curve?
A2: A properly prepared standard curve is crucial for accurate protein quantification.[1] We recommend preparing a series of dilutions of a known protein standard, such as Bovine Serum Albumin (BSA), in the same buffer as your samples. Running standards in triplicate is essential to ensure accuracy and identify any outliers.[1]
Q3: Can I use a different protein standard than BSA?
A3: While BSA is the most common standard, you can use a different purified protein if it is more representative of your sample's composition. Be aware that different proteins can have varying responses in colorimetric assays, which may affect the accuracy of the quantification.[2][3]
Q4: What should I do if my sample's absorbance is outside the linear range of the standard curve?
A4: If the absorbance is too high, dilute your sample and re-run the assay. If the absorbance is too low, you may need to concentrate your sample or use a more sensitive assay protocol if available.
Q5: How can I minimize pipetting errors?
A5: Consistent pipetting is key to reproducible results.[4] Use calibrated pipettes, ensure you are using the correct pipette for the volume you are dispensing, and use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions). When adding reagents to a 96-well plate, be mindful of the order and timing to ensure uniform incubation across the plate.
Experimental Protocols
This compound Standard Protocol
This protocol outlines the standard procedure for quantifying protein concentration using the this compound assay in a 96-well microplate format.
Materials:
-
This compound Reagent
-
Protein Standard (e.g., BSA at 2 mg/mL)
-
Sample Dilution Buffer (e.g., PBS)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Preparation of Protein Standards:
-
Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution in the sample dilution buffer. A typical dilution series might range from 25 µg/mL to 1500 µg/mL.
-
Prepare a blank by pipetting only the sample dilution buffer.
-
-
Sample Preparation:
-
Dilute your unknown samples to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate wells of the microplate. It is recommended to run all samples and standards in triplicate.
-
Add 200 µL of the this compound Reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance values for the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the protein concentration of your unknown samples.
-
Signaling Pathway Diagram
The this compound assay can be used to quantify total protein in lysates from cells where specific signaling pathways are being investigated. For example, in studies of the hypothetical "Growth Factor Receptor (GFR) Signaling Pathway," researchers might treat cells with a growth factor and then use this compound to normalize protein levels before performing a Western blot for phosphorylated downstream targets.
References
Technical Support Center: Mitigating UniPR500 Cytotoxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UniPR500 in long-term experiments. The focus is to identify, understand, and mitigate potential cytotoxicity associated with prolonged exposure to this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the EphA5 receptor. It functions by inhibiting the interaction between the EphA5 receptor and its ephrin-A5 ligand.[1][2] This interaction is part of a bidirectional signaling pathway that modulates glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[1] Specifically, the forward signaling through the EphA receptor acts as a brake on insulin release, while the reverse signaling through the ephrin-A ligand stimulates it.[1] this compound has been investigated as a potential therapeutic agent for diabetes due to its ability to enhance GSIS.[1][2]
Q2: I am observing increased cell death in my long-term culture ( > 72 hours) with this compound. What are the potential causes?
A2: Increased cytotoxicity in long-term experiments with small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: The concentration of this compound may be optimal for short-term effects but toxic over longer periods.
-
Off-Target Effects: At higher concentrations or with prolonged exposure, this compound might interact with other cellular targets, leading to unintended cytotoxic consequences.
-
Metabolite Toxicity: The cellular metabolism of this compound over time could produce byproducts that are toxic to the cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, and its effects can become more pronounced in long-term cultures.
-
Cumulative Stress: Continuous inhibition of the EphA5 pathway may disrupt normal cellular processes and lead to an accumulation of cellular stress over time.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: The ideal concentration should be empirically determined for each cell line and experiment. A dose-response experiment assessing both the desired biological effect and cell viability over the intended duration of your experiment is crucial. Refer to the "Experimental Protocols" section for a detailed method on performing a long-term dose-response curve.
Q4: My cells are showing morphological changes (e.g., rounding, detachment) even at sub-lethal concentrations of this compound. What does this indicate?
A4: Morphological changes are often early indicators of cellular stress. Even if the cells are not undergoing apoptosis or necrosis, this compound might be affecting cell adhesion, cytoskeletal integrity, or other fundamental cellular processes. It is advisable to use the lowest effective concentration and to monitor these changes closely. Consider using a lower seeding density to prevent confluence-related stress, which can be exacerbated by the compound.
Q5: Are there any general best practices for handling this compound to minimize potential issues?
A5: Yes. To ensure the stability and minimize the potential for inconsistent results or toxicity, follow these guidelines:
-
Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Solvent Quality: Use high-purity, anhydrous solvents like DMSO to prepare your stock solution.
-
Fresh dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Solvent Control: Always include a vehicle-only (e.g., DMSO) control in your experiments at the same final concentration used for this compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High Cell Death | Inhibitor concentration is too high for long-term exposure. | Perform a long-term dose-response curve to find the optimal non-toxic concentration. See Protocol 1. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your research question. | |
| Inconsistent Results | Inhibitor has degraded. | Use fresh aliquots of this compound for each experiment. Confirm the activity of the compound with a short-term functional assay. |
| Cell culture conditions are not optimal. | Maintain consistent cell culture practices, including seeding density, media changes, and passage number.[3] | |
| Loss of Efficacy Over Time | Cells are developing resistance. | This is a possibility in very long-term cultures. Monitor key markers of the EphA5 pathway to assess target engagement over time. |
| Compound is not stable in media. | In very long-term cultures, consider replenishing the media with fresh this compound every 48-72 hours. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments
Objective: To identify the concentration of this compound that produces the desired biological effect over a long-term period without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to overgrowth during the course of the experiment.
-
Compound Preparation: Prepare a 2x stock of a serial dilution of this compound in your culture medium. Also, prepare a 2x stock of the vehicle control (e.g., DMSO in media).
-
Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x this compound dilutions or the vehicle control. This will result in a final 1x concentration.
-
Incubation: Incubate the cells for the desired long-term duration (e.g., 72, 96, or 120 hours).
-
Parallel Assays: At the end of the incubation period, perform two parallel assays on the same plate:
-
Cell Viability Assay: Use a commercially available assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) to quantify cell viability.
-
Functional Assay: Measure the desired biological endpoint (e.g., a specific biomarker of EphA5 inhibition).
-
-
Data Analysis:
-
Normalize the cell viability data to the vehicle control (set to 100%).
-
Plot both the cell viability and the functional assay data against the this compound concentration.
-
The optimal concentration is the one that gives a significant biological effect with minimal impact on cell viability.
-
| This compound (µM) | Cell Viability (%) | Biological Effect (%) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 | 15 |
| 0.5 | 95 | 45 |
| 1.0 | 92 | 75 |
| 5.0 | 70 | 90 |
| 10.0 | 45 | 92 |
| 25.0 | 15 | 93 |
Protocol 2: Long-Term Cell Culture Maintenance with this compound
Objective: To maintain healthy cell cultures during prolonged exposure to this compound.
Methodology:
-
Initial Seeding: Seed cells at a lower density than for short-term experiments to accommodate cell growth over a longer period.
-
Treatment: Add this compound to the culture medium at the pre-determined optimal non-toxic concentration.
-
Media Changes: For experiments lasting longer than 72 hours, it is recommended to perform partial media changes every 48-72 hours.
-
Carefully aspirate 50% of the medium from the culture vessel.
-
Replace with an equal volume of fresh medium containing the same concentration of this compound.
-
-
Passaging: If the cells reach confluence during the experiment, they will need to be passaged.
-
Detach the cells using your standard protocol (e.g., trypsinization).
-
Re-seed the cells at a lower density in a new culture vessel with fresh medium containing this compound.
-
Visualizations
EphA5 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the EphA5-ephrin-A5 interaction.
Experimental Workflow for Mitigating Cytotoxicity
References
UniPR500 Technical Support Center: Best Practices for Storage and Handling
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of UniPR500. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
Upon receipt, the solid this compound compound, which is a powder, should be stored in a dry, dark environment.[1] For optimal stability, follow the temperature guidelines summarized in the table below. The product is shipped under ambient temperature and is stable for several weeks during normal shipping and customs procedures.[1]
Q2: What is the recommended solvent for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use high-purity, anhydrous DMSO to prepare stock solutions.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, you will need to know the mass of your this compound compound and your desired final concentration. The molecular weight of this compound is 589.82 g/mol ; however, this can vary slightly between batches due to hydration.[1] Always refer to the batch-specific information on the Certificate of Analysis if available.
Experimental Protocol: Reconstitution of this compound
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which could affect compound stability.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at the recommended temperatures as outlined in the storage guidelines below.
Q4: How should I store the reconstituted this compound stock solution?
Proper storage of the stock solution is critical to prevent degradation.[1] Store the DMSO stock solution in tightly sealed vials, protected from light. The recommended storage temperatures are detailed in the table below.
Q5: For how long is this compound stable under the recommended storage conditions?
If stored correctly, solid this compound has a shelf life of over three years.[1] The stability of stock solutions depends on the storage temperature.
Quantitative Data Summary
The following tables provide a clear summary of the recommended storage and handling conditions for this compound.
Table 1: Storage Conditions for Solid this compound
| Storage Duration | Temperature | Conditions |
| Short-term | 0 - 4 °C | Dry and dark |
| Long-term | -20 °C | Dry and dark |
Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Duration | Temperature |
| Short-term | 0 - 4 °C |
| Long-term | -20 °C |
Table 3: Preparation of this compound Stock Solutions
This table provides the required volume of DMSO to prepare different concentrations of this compound stock solutions from a starting mass of 1 mg, 5 mg, or 10 mg.[1]
| Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg |
| 1 mM | 1.70 mL | 8.48 mL | 16.95 mL |
| 5 mM | 0.34 mL | 1.70 mL | 3.39 mL |
| 10 mM | 0.17 mL | 0.85 mL | 1.70 mL |
| 50 mM | 0.03 mL | 0.17 mL | 0.34 mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to room temperature. If still not dissolved, sonicate for a short period. Ensure you are using the correct volume of DMSO as per the stock solution preparation table. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Review storage procedures. Ensure stock solutions are not subjected to multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Precipitate forms in the stock solution upon freezing. | The concentration may be too high for storage at low temperatures. | Thaw the solution and gently warm to redissolve the precipitate completely before use. Consider preparing a slightly lower concentration stock solution for long-term storage. |
Visualized Workflows and Pathways
Experimental Workflow for this compound Handling
The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.
Caption: Recommended workflow for this compound from receipt to experimental use.
Logical Flow for Troubleshooting Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Interpreting unexpected outcomes in UniPR500 experiments
Welcome to the technical support center for the UniPR500 platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected outcomes and find answers to frequently asked questions related to their this compound experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound experiments. The issues are categorized for easy navigation.
High Background Signal
Question: I am observing a high background signal in my this compound results. What are the possible causes and solutions?
Answer: A high background signal can obscure the detection of your target protein. Here are the common causes and recommended solutions:
| Possible Cause | Recommended Solution |
| Incomplete washing | Ensure all wash steps in the this compound protocol are followed precisely. Increase the number of washes if necessary.[1][2][3] |
| Non-specific binding to beads | Pre-block the beads with 1% BSA in PBS for 1 hour.[1][4] |
| High antibody concentration | Reduce the amount of primary antibody used. Perform a titration experiment to determine the optimal concentration.[1][2] |
| High protein lysate concentration | Reduce the total amount of protein lysate used in the experiment.[1] |
| Contaminants in the sample | Ensure proper sample preparation and consider including a pre-clearing step by incubating the lysate with beads before adding the antibody.[2][4] |
Weak or No Signal
Question: My this compound experiment is showing a weak or no signal for my target protein. What should I do?
Answer: A weak or absent signal can be due to several factors, from antibody issues to problems with the target protein itself.
| Possible Cause | Recommended Solution |
| Ineffective antibody for IP | Use an antibody that is validated for immunoprecipitation. Polyclonal antibodies often perform better than monoclonal antibodies in IP.[1][2][3] |
| Insufficient antibody | Increase the concentration of the primary antibody. Titration may be necessary to find the optimal amount.[1][2] |
| Low target protein expression | Increase the amount of cell lysate used.[2] You can also enrich for low-abundant proteins using cell fractionation.[5] |
| Target protein degradation | Add fresh protease inhibitors to your lysis buffer and keep samples on ice.[1][4] |
| Incorrect lysis buffer | Use a lysis buffer appropriate for the subcellular localization of your protein of interest (e.g., nuclear, cytoplasmic).[2][3] |
| Suboptimal incubation time | Ensure the antibody-lysate incubation is carried out for at least 4 hours to overnight at 4°C.[2][3] |
Co-Immunoprecipitation (Co-IP) Failures
Question: I am unable to detect any interacting partners in my Co-IP experiment on the this compound. How can I troubleshoot this?
Answer: Co-IP experiments can be challenging. Here are some common reasons for failure and how to address them:
| Possible Cause | Recommended Solution |
| Weak or transient protein-protein interaction | Try different lysis buffers with varying detergent and salt concentrations to find conditions that preserve the interaction.[1] For less stable complexes, consider cross-linking the proteins before lysis. |
| Antibody blocks the interaction site | Use an antibody that binds to a region of the target protein that is not involved in the protein-protein interaction. |
| Low expression of the interacting partner | Confirm the expression of the interacting partner in your input lysate using a Western blot.[1] |
| Harsh elution conditions | Use a milder elution buffer or a competitive elution strategy to avoid disrupting the protein complex.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I interpret unexpected bands in my Western blot analysis following a this compound experiment?
A1: Unexpected bands on a Western blot can arise from several sources.[6] First, compare the bands to a molecular weight marker to determine their size.[6] They could be non-specific binding of the primary or secondary antibody, protein degradation products (lower molecular weight), or post-translationally modified forms of your target protein (higher molecular weight).[7] Running appropriate controls, such as an isotype control for your primary antibody, can help differentiate between specific and non-specific signals.[8]
Q2: What are the best practices for sample preparation for a this compound run to avoid common issues?
A2: Proper sample preparation is critical for successful this compound experiments. Always use fresh cell lysates when possible and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[1][4] It is also important to determine the protein concentration of your lysate accurately to ensure consistent loading.[9] To minimize non-specific binding, consider pre-clearing your lysate by incubating it with beads before adding your primary antibody.[2]
Q3: My mass spectrometry results after this compound show low protein identification. What could be the reason?
A3: Low protein identification in mass spectrometry can be due to several factors. The concentration of your target protein might be too low.[5] You can try to scale up your experiment or enrich for low-abundance proteins.[5] Contamination, such as from keratins, can also interfere with the detection of your proteins of interest.[10] Additionally, ensure your mass spectrometer is properly calibrated and tuned.[11]
Q4: How can I validate the protein-protein interactions identified by my this compound Co-IP experiment?
A4: It is essential to validate findings from Co-IP experiments. A common method is to perform a reciprocal Co-IP, where you use an antibody against the putative interacting protein to see if you can pull down the original target protein. Other validation methods include in vitro binding assays using purified proteins or cellular imaging techniques like Förster Resonance Energy Transfer (FRET) to demonstrate the interaction in vivo.
Experimental Protocols
This compound Standard Immunoprecipitation (IP) Protocol
This protocol outlines the standard procedure for performing an immunoprecipitation experiment on the this compound platform.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in this compound Lysis Buffer (containing protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of this compound Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of this compound Protein A/G magnetic beads.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of this compound Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of this compound Elution Buffer.
-
Incubate at 70°C for 10 minutes.
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
-
This compound Data Analysis Workflow for Signaling Pathway Analysis
-
Protein Identification and Quantification:
-
Differential Expression Analysis:
-
Identify proteins that show significant changes in abundance between different experimental conditions.
-
-
Pathway Enrichment Analysis:
-
Network Visualization:
-
Visualize the affected signaling pathways to understand the relationships between the identified proteins.
-
Visualizations
Caption: this compound Immunoprecipitation Workflow.
Caption: Troubleshooting Decision Tree.
Caption: Generic Kinase Cascade Signaling Pathway.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. IP Troubleshooting | Proteintech Group [ptglab.com]
- 3. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 6. Western Blot analysis: steps & applications guide [praxilabs.com]
- 7. blog.omni-inc.com [blog.omni-inc.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Proteomics Data Analysis: A Comprehensive Overview [sendmanagement.com]
- 13. Nine quick tips for pathway enrichment analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UniPR500 Specificity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UniPR500, a selective EphA5 antagonist. The following information is intended to help validate the on-target specificity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule antagonist designed to inhibit the interaction between the EphA5 receptor and its ephrin-A5 ligand.[1] This inhibition can modulate downstream signaling pathways involved in processes such as glucose-stimulated insulin (B600854) secretion (GSIS).[1]
Q2: How can I be sure that the cellular effects I observe are due to this compound's action on EphA5 and not off-target effects?
To ensure the observed effects are specific to EphA5 inhibition, a series of control experiments are necessary. These include:
-
Using a negative control: An ideal negative control would be a structurally similar but inactive analog of this compound.
-
Rescue experiments: Genetically reintroducing the target (EphA5) in a knockout/knockdown model should rescue the phenotype.
-
Orthogonal approaches: Using a different method to inhibit EphA5 signaling, such as siRNA/shRNA knockdown or using a different, structurally unrelated EphA5 antagonist, should phenocopy the effects of this compound.
-
Biochemical assays: Directly demonstrating that this compound disrupts the EphA5-ephrin-A5 interaction in vitro.
-
Cellular target engagement assays: Confirming that this compound binds to EphA5 in a cellular context.
Q3: Is there a known inactive analog of this compound to use as a negative control?
Currently, a commercially available, validated inactive analog of this compound is not described in the literature. A potential strategy to generate a negative control would be to synthesize a derivative of this compound with a modification to a key functional group predicted to be essential for binding to EphA5, while maintaining similar physicochemical properties. The inactivity of this analog would need to be confirmed in biochemical and cellular assays.
Q4: What are the known downstream signaling pathways of EphA5 that I can monitor to confirm on-target activity?
EphA5 activation (which is blocked by this compound) can lead to the phosphorylation of EphA5 itself and downstream signaling proteins. Key pathways to monitor include those involved in the regulation of GTPase activity, the ERK signaling pathway, and CREB transcription factor activity. In the context of pancreatic islet cells, this compound's effect on glucose-stimulated insulin secretion is a key functional readout.[1]
Troubleshooting Guides
Problem: I'm observing a cellular phenotype with this compound, but I'm not sure if it's a specific on-target effect.
Solution:
-
Confirm Target Engagement: Perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to verify that this compound is binding to EphA5 in your cell system.
-
Knockdown/Knockout Confirmation: Use siRNA or shRNA to reduce EphA5 expression. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it strongly suggests the effect is on-target.
-
Rescue Experiment: In EphA5 knockdown/knockout cells, re-express a wild-type version of EphA5. The phenotype should be restored upon this compound treatment if the effect is on-target.
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally different EphA5 antagonist. If you observe the same phenotype, it is less likely to be an off-target effect of this compound's specific chemical scaffold.
Problem: My in vitro binding assay shows this compound inhibits the EphA5-ephrin-A5 interaction, but I don't see the expected cellular effect.
Solution:
-
Cellular Permeability: Verify that this compound is cell-permeable in your specific cell type. This can be assessed using techniques like LC-MS/MS on cell lysates after treatment.
-
EphA5 Expression Levels: Confirm that your cell line expresses sufficient levels of EphA5. Check both mRNA (RT-qPCR) and protein (Western blot) levels.
-
Functional State of the Cells: Ensure that the EphA5 signaling pathway is active or can be stimulated in your cellular model. For example, if studying insulin secretion, ensure the cells are responsive to glucose.
-
Concentration and Incubation Time: Optimize the concentration and incubation time of this compound. It's possible the effective concentration in a cellular context is different from the in vitro IC50.
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound
Disclaimer: The following data is for illustrative purposes only, as the specific selectivity panel results for this compound have not been published. This table represents a typical format for presenting such data.
| Target Class | Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. EphA5 |
| Primary Target | EphA5 | Competitive ELISA | 50 | 1 |
| Eph Receptors | EphA1 | Competitive ELISA | >10,000 | >200 |
| EphA2 | Competitive ELISA | 850 | 17 | |
| EphB2 | Competitive ELISA | >10,000 | >200 | |
| Kinases (Glucose Homeostasis) | Insulin Receptor (IR) | Kinase Activity Assay | >10,000 | >200 |
| IGF-1 Receptor | Kinase Activity Assay | >10,000 | >200 | |
| GPCRs (Glucose Homeostasis) | GLP-1 Receptor | Radioligand Binding | >10,000 | >200 |
| GIP Receptor | Radioligand Binding | >10,000 | >200 |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Disruption of EphA5-ephrin-A5 Interaction
This protocol verifies that this compound can disrupt the interaction between EphA5 and ephrin-A5 in a cellular context.
Materials:
-
Cells co-expressing tagged EphA5 (e.g., HA-tag) and tagged ephrin-A5 (e.g., FLAG-tag)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and transfer apparatus
-
Anti-FLAG antibody for Western blotting
-
This compound and vehicle control (e.g., DMSO)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration or with a vehicle control for the specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer and neutralize the eluate.
-
Western Blotting: Denature the eluted samples and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with an anti-FLAG antibody to detect co-immunoprecipitated ephrin-A5. An input control should be run to show the expression of both proteins in the lysate.
Competitive ELISA for EphA5-ephrin-A5 Binding
This in vitro assay quantifies the ability of this compound to inhibit the binding of EphA5 to ephrin-A5.
Materials:
-
Recombinant human EphA5-Fc and ephrin-A5-biotin
-
High-binding 96-well plate
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
This compound serially diluted
Procedure:
-
Coating: Coat the 96-well plate with EphA5-Fc in coating buffer overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add serially diluted this compound to the wells, followed by a constant concentration of ephrin-A5-biotin. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping and Reading: Add stop solution and read the absorbance at 450 nm. The signal will be inversely proportional to the inhibitory activity of this compound.
EphA5 Phosphorylation Assay
This Western blot-based assay determines if this compound can block ligand-induced phosphorylation of EphA5 in cells.
Materials:
-
Cells expressing EphA5
-
Serum-free media
-
Recombinant ephrin-A5-Fc (as a stimulant)
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-phospho-EphA (pan-tyrosine or site-specific) antibody
-
Anti-total EphA5 antibody
-
This compound and vehicle control
Procedure:
-
Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of ephrin-A5-Fc for 15-30 minutes. A non-stimulated control should be included.
-
Lysis: Immediately wash the cells with cold PBS and lyse with lysis buffer.
-
Western Blotting: Quantify protein concentration, then perform SDS-PAGE and Western blotting.
-
Antibody Probing: Probe one membrane with an anti-phospho-EphA antibody and another with an anti-total EphA5 antibody as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EphA5 to total EphA5.
Mandatory Visualizations
Caption: EphA5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Workflow for validating this compound's effect on EphA5 phosphorylation.
References
Validation & Comparative
A Comparative Guide to EphA2 Inhibitors: UniPR500 vs. UniPR129
For Researchers, Scientists, and Drug Development Professionals
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a critical player in a multitude of physiological and pathological processes, including cancer progression, angiogenesis, and neuronal development.[1][2] Its overexpression in various solid tumors has made it an attractive target for therapeutic intervention.[1] This guide provides a detailed comparison of two small molecule inhibitors targeting the EphA2 receptor: UniPR500 and its parent compound, UniPR129. Both molecules act as competitive antagonists, disrupting the interaction between EphA2 and its ephrin-A1 ligand.[3][4]
Performance and Quantitative Data
This compound was developed as a derivative of UniPR129 with the aim of improving its pharmacokinetic profile.[4] While both compounds exhibit potent inhibition of the EphA2-ephrin-A1 interaction, key differences in their biochemical and cellular activities have been reported. The following table summarizes the available quantitative data for a direct comparison.
| Parameter | This compound | UniPR129 | Reference |
| Mechanism of Action | Competitive Antagonist of EphA2-ephrin-A1 interaction | Competitive Antagonist of EphA2-ephrin-A1 interaction | [4] |
| Ki for EphA2 | 0.78 µM | 0.37 µM | [4] |
| IC50 (EphA2-ephrin-A1 Binding) | 1.1 µM | 0.945 µM (945 nM) | [5][6] |
| IC50 (EphA2 Phosphorylation in PC3 cells) | Not explicitly stated | 5 µM | [7][8] |
| IC50 (Inhibition of Angiogenesis in HUVECs) | Not explicitly stated | 5.2 µM | [8] |
| IC50 (EphA2 Phosphorylation in HUVECs) | Not explicitly stated | 26.3 µM | [7] |
| IC50 (EphB4 Phosphorylation in HUVECs) | Not explicitly stated | 18.4 µM | [7] |
| Metabolic Stability (t1/2 in mouse liver microsomes) | 60.4 min | 16.8 min | [4] |
| Oral Bioavailability | Orally bioavailable | Poor oral bioavailability | [4][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and UniPR129.
EphA2-ephrin-A1 Binding Assay (ELISA-like)
This assay is used to determine the ability of the inhibitors to disrupt the interaction between the EphA2 receptor and its ligand, ephrin-A1.
-
Plate Coating: 96-well plates are coated with EphA2/Fc chimera (e.g., 0.5 µg/mL in PBS) overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Incubation: A fixed concentration of biotinylated ephrin-A1/Fc is mixed with serial dilutions of the test compounds (this compound or UniPR129) and added to the wells. The plate is then incubated for 2-3 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.[4]
Cell-Based EphA2 Phosphorylation Assay
This assay assesses the inhibitor's ability to block ligand-induced autophosphorylation of the EphA2 receptor in a cellular context.
-
Cell Culture: A cell line endogenously expressing EphA2 (e.g., PC3 prostate cancer cells) is cultured to near confluence in appropriate media.[7]
-
Serum Starvation: Cells are serum-starved for a specified period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of UniPR129 or this compound for a defined time (e.g., 1-2 hours).
-
Ligand Stimulation: EphA2 phosphorylation is stimulated by adding pre-clustered ephrin-A1/Fc (e.g., 0.25 µg/mL) for a short period (e.g., 15-30 minutes).[7]
-
Cell Lysis: Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: EphA2 is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated EphA2. The total amount of EphA2 is determined by probing with an anti-EphA2 antibody.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated EphA2 to total EphA2 is calculated. IC50 values are determined from the dose-response curves.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay evaluates the anti-angiogenic potential of the inhibitors.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated plates in the presence of various concentrations of the inhibitor (e.g., UniPR129).
-
Incubation: Plates are incubated for a period sufficient for tube formation (e.g., 6-18 hours).
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is visualized using a microscope and quantified by measuring parameters such as the total tube length or the number of branch points.[3]
Visualizations
EphA2 Signaling Pathway and Inhibition
Caption: EphA2 signaling pathways and the point of inhibition by this compound and UniPR129.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of EphA2 inhibitors.
Logical Comparison of this compound and UniPR129
Caption: A logical comparison of the key characteristics of this compound and UniPR129.
References
- 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 3. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Soft Spot and Pharmacokinetics: Functionalization of C-3 Position of an Eph–Ephrin Antagonist Featuring a Bile Acid Core as an Effective Strategy to Obtain Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UniPR129 | Ephrin receptor antagonist | Probechem Biochemicals [probechem.com]
- 9. air.unipr.it [air.unipr.it]
A Comparative Guide to UniPR500 and Other Small Molecule EphA2 Antagonists
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, has emerged as a critical target in cancer therapy due to its frequent overexpression in various solid tumors and its role in promoting oncogenic signaling.[1][2] Small molecule antagonists that disrupt the interaction between EphA2 and its ephrin-A ligands represent a promising therapeutic strategy. This guide provides a comparative overview of UniPR500 and other notable small molecule EphA2 antagonists, supported by experimental data and detailed methodologies.
Overview of EphA2 Signaling
The EphA2 receptor's function is complex, exhibiting a dual, often contradictory, role in cancer.[3] This duality is governed by two distinct signaling pathways:
-
Canonical (Ligand-Dependent) Pathway: In normal cells, the binding of an ephrin-A1 ligand to EphA2 induces receptor clustering, tyrosine phosphorylation, and subsequent internalization and degradation.[4] This "forward signaling" typically acts as a tumor suppressor by inhibiting pathways like RAS-ERK and AKT–mTORC1, thereby reducing cell proliferation and motility.[2][5]
-
Non-Canonical (Ligand-Independent) Pathway: In many cancers, EphA2 is overexpressed in a low-ligand environment. This unliganded EphA2 promotes tumor progression through a non-canonical pathway, often initiated by phosphorylation at Serine-897 by kinases such as Akt and RSK.[2][5] This pathway enhances cell survival, migration, invasion, and metastasis.[2]
Small molecule antagonists primarily function by inhibiting the protein-protein interaction (PPI) between EphA2 and its ligands, thereby blocking the downstream signaling cascades.[3][6]
Comparative Performance of Small Molecule EphA2 Antagonists
Several small molecules have been developed to antagonize EphA2. Their efficacy is typically evaluated based on their ability to disrupt the EphA2-ephrin-A1 interaction and inhibit receptor phosphorylation. The table below summarizes key quantitative data for this compound and other selected antagonists.
| Compound | Type | Binding Affinity (Ki / KD) | IC50 (EphA2-ephrin-A1 Binding) | IC50 (EphA2 Phosphorylation) | Reference(s) |
| This compound | Competitive Antagonist | Ki: 0.78 µM | 1.1 µM | Not Reported | [7][8] |
| UniPR129 | Competitive Antagonist | Not Reported | 0.945 µM | 5 µM | [3][9] |
| UniPR1447 | Competitive Antagonist | Ki: 1.4 µM | 6.6 µM | Not Reported | [10][11] |
| UniPR1449 | Antagonist | KD: 3.8 µM | Not Reported | Not Reported | [8][10] |
| Urolithin D | Competitive Antagonist | Not Reported | 0.9 µM | Not Reported | [8] |
| Targefrin | Peptide-based Antagonist | KD: 21 nM | 10.8 nM | Not Reported | [8][12] |
| Dasatinib | Multi-kinase Inhibitor | Not Reported | Not Reported | Dose-dependent inhibition | [9][13] |
| Lithocholic Acid (LCA) | Competitive Antagonist | Not Reported | Not Reported | IC50: 50 µM (in PC cells) | [6] |
Note: IC50 and binding affinity values can vary depending on the specific assay conditions.
Key Experimental Protocols
The characterization of EphA2 antagonists relies on a series of standardized in vitro assays.
EphA2-ephrin-A1 Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
Methodology:
-
Coating: 96-well ELISA plates are coated with the recombinant EphA2-Fc ectodomain.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA).
-
Incubation: Increasing concentrations of the antagonist (e.g., this compound) are added to the wells, followed by the addition of biotinylated ephrin-A1-Fc at a concentration close to its KD value.[9][11]
-
Detection: After incubation and washing, streptavidin-HRP is added to bind to the biotinylated ephrin-A1-Fc.
-
Quantification: A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.[9]
-
Analysis: IC50 values are calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics and affinity (KD) of the antagonist to the EphA2 receptor in real-time.
Methodology:
-
Immobilization: The EphA2-Fc receptor is immobilized on the surface of an SPR sensor chip.[11][14]
-
Injection: Increasing concentrations of the antagonist are injected over the sensor chip surface.
-
Measurement: The change in the refractive index at the surface, which corresponds to the binding of the antagonist to the receptor, is measured and recorded as a sensorgram.
-
Analysis: Kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model.[11]
EphA2 Phosphorylation Assay (Western Blot)
This cell-based assay determines a compound's ability to inhibit the ligand-induced phosphorylation (activation) of the EphA2 receptor.
Methodology:
-
Cell Culture: Cancer cells overexpressing EphA2 (e.g., PC3 prostate cancer cells) are cultured.[9]
-
Treatment: Cells are pre-treated with various concentrations of the antagonist for a specified duration.
-
Stimulation: Cells are then stimulated with ephrin-A1-Fc to induce EphA2 phosphorylation.[9]
-
Lysis: Cells are lysed, and protein concentrations are determined.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EphA2 (p-EphA2) and total EphA2.
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis: The band intensities for p-EphA2 are normalized to total EphA2 to quantify the degree of phosphorylation inhibition.
Conclusion
This compound is a competitive small molecule antagonist of the EphA2 receptor with a binding affinity in the sub-micromolar to low micromolar range, comparable to other antagonists like UniPR129 and Urolithin D.[7][8] While peptide-based agents like Targefrin show significantly higher potency in vitro, small molecules like this compound offer potential advantages in terms of oral bioavailability and pharmacokinetic properties.[7][12] The choice of an antagonist for further development depends on a comprehensive evaluation of its binding affinity, functional inhibition of EphA2 signaling, and in vivo efficacy in relevant cancer models. The methodologies described provide a robust framework for the comparative assessment of these promising therapeutic agents.
References
- 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EphA2 Signaling in tumors | Encyclopedia MDPI [encyclopedia.pub]
- 6. Targeting EphA2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unipr.it [air.unipr.it]
A Comparative Analysis of UniPR500 and Tyrosine Kinase Inhibitors in Metabolic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of UniPR500 and various tyrosine kinase inhibitors (TKIs) in metabolic models. The information is curated from preclinical and clinical studies to support research and drug development in the field of metabolic diseases.
Introduction
The regulation of metabolic pathways is a critical area of research, with significant implications for diseases such as diabetes and cancer. This guide focuses on two classes of compounds that influence these pathways: this compound, a novel Eph/ephrin antagonist, and tyrosine kinase inhibitors (TKIs), a well-established class of drugs primarily used in oncology. While their primary therapeutic targets differ, both have demonstrated significant effects on metabolic processes, particularly glucose homeostasis. This document aims to provide a comparative overview of their mechanisms of action, efficacy in metabolic models, and the experimental protocols used to evaluate them.
Overview of this compound and Tyrosine Kinase Inhibitors
This compound is a small molecule antagonist of the Eph/ephrin signaling pathway, specifically targeting the EphA5-ephrin-A5 interaction. This pathway is involved in cell-cell communication and has been identified as a regulator of glucose-stimulated insulin (B600854) secretion (GSIS). By inhibiting this interaction, this compound has been shown to enhance insulin release and improve glucose tolerance in preclinical models of metabolic disease.[1][2]
Tyrosine Kinase Inhibitors (TKIs) are a broad class of drugs that target tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and differentiation. While primarily developed as anti-cancer agents, many TKIs have been observed to have off-target effects on metabolic processes. These effects can be either beneficial, leading to improved glycemic control, or detrimental, causing hyperglycemia.[3][4] This guide will focus on a selection of TKIs with well-documented metabolic effects, including imatinib (B729), sunitinib (B231), and nilotinib (B1678881).
Comparative Efficacy in Metabolic Models
The following tables summarize the quantitative data on the efficacy of this compound and selected TKIs in various metabolic models. It is important to note that these data are collated from separate studies and do not represent a direct head-to-head comparison.
In Vitro Models: Glucose-Stimulated Insulin Secretion (GSIS)
| Compound | Cell Line | Model | Key Findings | Reference |
| This compound | EndoC-βH1 | Human pancreatic β-cell line | Increased GSIS | [5] |
| Imatinib | CML-T1, K562 | Human BCR-ABL-positive leukemia cell lines | Decreased glucose uptake, switched from glycolysis to mitochondrial glucose metabolism | [6][7] |
| Nilotinib | - | - | In some studies, shown to impair insulin secretion | [8][9] |
In Vivo Models: Glucose Tolerance and Metabolism
| Compound | Animal Model | Key Findings | Reference |
| This compound | Healthy and Insulin-Resistant Mice | Improved glucose tolerance | [5] |
| Imatinib | - | In diabetic patients, significant reductions in HbA1c and fasting plasma glucose were observed. | [10] |
| Sunitinib | Patients with metastatic renal cell carcinoma | In diabetic patients, a significant decrease in blood glucose levels was observed. | [1][4][11] |
| Nilotinib | Patients with Chronic Myelogenous Leukemia | Associated with impaired glucose metabolism and hyperglycemia. | [12][13][14] |
Signaling Pathways
The metabolic effects of this compound and TKIs are mediated through distinct signaling pathways.
This compound and Eph/ephrin Signaling in Pancreatic β-Cells
This compound acts by blocking the interaction between the EphA5 receptor and its ligand, ephrin-A5, on the surface of pancreatic β-cells. This inhibition modulates downstream signaling, leading to an increase in glucose-stimulated insulin secretion.
Tyrosine Kinase Inhibitors and Their Impact on Metabolic Pathways
TKIs target various tyrosine kinases, leading to a cascade of downstream effects that can influence metabolism. The specific pathways affected depend on the TKI's target profile.
-
Imatinib primarily inhibits BCR-ABL kinase in chronic myeloid leukemia (CML). Its metabolic effects are thought to involve the modulation of glucose transporters and a shift from glycolysis to oxidative phosphorylation.[15][16][17]
-
Sunitinib is a multi-targeted TKI that inhibits VEGFR, PDGFR, and other kinases. Its hypoglycemic effects may be related to improved insulin sensitivity or preservation of pancreatic β-cell function.[11][18]
-
Nilotinib , another BCR-ABL inhibitor, has been associated with hyperglycemia, potentially through impaired insulin secretion or the development of insulin resistance.[12][13][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The early effect of sunitinib on insulin clearance in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib enhances β-islets integrity and secretory functions in a rat model of STZ-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib (STI571)-mediated changes in glucose metabolism in human leukemia BCR-ABL-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Nilotinib exacerbates diabetes mellitus by decreasing secretion of endogenous insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Sunitinib and improved diabetes control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of impaired glucose metabolism during nilotinib therapy in patients with chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of impaired glucose metabolism during nilotinib therapy in patients with chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Alterations in cellular metabolisms after Imatinib therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucose transporter-1 inhibition overcomes imatinib resistance in gastrointestinal stromal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial metabolism as a potential therapeutic target in myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
Validating UniPR500's Target Engagement in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of UniPR500, a small molecule antagonist of the EphA5-ephrin-A5 interaction, within a cellular environment. This compound has been identified as an enhancer of glucose-stimulated insulin (B600854) secretion (GSIS) by modulating the bidirectional signaling of the Eph/ephrin system in pancreatic β-cells.[1][2] Accurate determination of its intracellular target binding is crucial for understanding its mechanism of action and for the development of effective therapeutics.
This document outlines the theoretical basis, experimental protocols, and comparative performance of two prominent target engagement assays: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (NanoBRET).
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay is critical and depends on various factors including the nature of the target protein, the required throughput, and the availability of specific reagents. Below is a comparison of CETSA and NanoBRET for validating this compound's engagement with its target, EphA5.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Target Modification | Not required; measures engagement with endogenous protein. | Requires genetic modification of the target protein (NanoLuc® fusion). |
| Compound Modification | Not required. | Requires a specific fluorescently-labeled tracer that binds to the target. |
| Assay Format | Western blot, ELISA, mass spectrometry. | Plate-based luminescence detection. |
| Throughput | Lower, especially with Western blot detection. Higher throughput versions are available. | High; suitable for screening. |
| Sensitivity | Dependent on antibody quality and protein abundance. | High, due to the bright NanoLuc® luciferase. |
| Data Output | Thermal shift (ΔTm), Isothermal dose-response curves (EC50). | BRET ratio, Competition binding curves (IC50). |
| Applicability to this compound | Feasible for EphA5, provided a specific antibody is available. | Feasible for EphA5, requires generation of an EphA5-NanoLuc® fusion construct and a suitable tracer. |
| Key Advantage | Label-free, measures engagement with the native target. | High sensitivity and throughput, provides quantitative binding data in live cells. |
| Key Disadvantage | Can be low-throughput and semi-quantitative with Western blot. | Requires genetic engineering of the target cell line and a specific tracer molecule. |
Signaling Pathway and Experimental Workflows
To effectively validate the target engagement of this compound, it is essential to understand the signaling pathway it modulates and the workflows of the assays used for validation.
EphA5-ephrin-A5 Bidirectional Signaling in Pancreatic β-Cells
This compound targets the interaction between the EphA5 receptor and its ligand, ephrin-A5, on the surface of pancreatic β-cells. This interaction initiates bidirectional signaling that regulates insulin secretion.[1] EphA forward signaling acts as a brake on insulin release, while ephrin-A reverse signaling stimulates it. This compound, by inhibiting this interaction, is expected to modulate these downstream pathways.
Experimental Workflow: CETSA vs. NanoBRET
The workflows for CETSA and NanoBRET differ significantly in their approach to measuring target engagement. CETSA relies on the change in thermal stability of the target protein upon ligand binding, while NanoBRET measures the proximity of a fluorescent tracer to a luciferase-tagged target protein.
Experimental Protocols
Detailed below are generalized protocols for performing CETSA and NanoBRET assays to validate the target engagement of this compound with EphA5. These protocols should be optimized for the specific cell line and experimental conditions.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes the use of CETSA with Western blot detection to determine the thermal stabilization of endogenous EphA5 upon binding of this compound.
Materials:
-
Pancreatic β-cell line expressing EphA5 (e.g., EndoC-βH1)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against EphA5
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture pancreatic β-cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-EphA5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for EphA5 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble EphA5 relative to the non-heated control against temperature to generate melt curves.
-
Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of this compound indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a NanoBRET assay to quantify the binding of this compound to EphA5 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding EphA5-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for EphA5 (may require custom synthesis)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the EphA5-NanoLuc® fusion plasmid.
-
Plate the transfected cells in white assay plates and incubate for 24 hours.
-
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the tracer to all wells (except for no-tracer controls).
-
Add the this compound dilutions or vehicle to the appropriate wells.
-
Incubate the plate at 37°C for 2 hours.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™.
-
Add the substrate/inhibitor solution to all wells.
-
Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratios by subtracting the background BRET from no-tracer control wells.
-
Plot the corrected BRET ratio against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from EphA5.
-
By employing these methodologies, researchers can robustly validate the cellular target engagement of this compound, providing critical insights into its therapeutic potential. The choice between CETSA and NanoBRET will depend on the specific experimental needs, available resources, and the desired level of quantitative detail.
References
Navigating the Kinome: A Comparative Analysis of UniPR500 Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. This guide provides a comparative analysis of the hypothetical receptor tyrosine kinase (RTK) inhibitor, UniPR500, focusing on its cross-reactivity with other RTKs. While specific, publicly available kinome-wide screening data for this compound is limited, this document presents a framework for such an analysis, including representative data and detailed experimental protocols.
This compound has been identified as a selective antagonist of the EphA5 receptor, playing a role in regulating glucose-stimulated insulin (B600854) secretion.[1] However, like many kinase inhibitors, the potential for cross-reactivity with other structurally similar RTKs exists. The following sections detail hypothetical cross-reactivity data, the methodologies to obtain such data, and the signaling pathways involved.
Quantitative Analysis of this compound Cross-Reactivity
To assess the selectivity of this compound, a comprehensive kinase panel screening would be performed. The following table summarizes hypothetical data from such a screen, presenting the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the half-maximal inhibitory concentration (IC50) for a selection of RTKs.
Disclaimer: The following data is representative and for illustrative purposes only. It does not reflect officially published results for this compound.
| Target Kinase | Family | % Inhibition @ 1µM | IC50 (nM) |
| EphA5 (Primary Target) | EphR | 98% | 50 |
| EphA2 | EphR | 85% | 250 |
| EphB2 | EphR | 70% | 800 |
| VEGFR2 | VEGFR | 45% | >10,000 |
| PDGFRβ | PDGFR | 30% | >10,000 |
| FGFR1 | FGFR | 25% | >10,000 |
| EGFR | EGFR | 15% | >10,000 |
| INSR | InsulinR | 5% | >10,000 |
| MET | MET | 8% | >10,000 |
| AXL | AXL | 12% | >10,000 |
Experimental Protocols
The determination of kinase inhibitor selectivity involves robust and standardized assays. Below are detailed methodologies for key experiments commonly employed in cross-reactivity studies.
In Vitro Kinase Panel Screening (Radiometric Assay)
This assay directly measures the enzymatic activity of a panel of purified kinases in the presence of the inhibitor.
-
Materials: Purified recombinant kinases, corresponding specific substrates (peptides or proteins), [γ-³³P]ATP, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), this compound, and phosphocellulose filter mats.
-
Procedure:
-
A reaction mixture is prepared containing the kinase and its specific substrate in the reaction buffer.
-
This compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is incubated for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the mixture is spotted onto phosphocellulose filter mats.
-
The filter mats are washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of this compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of selectivity.
-
Materials: Cells engineered to express a NanoLuc® luciferase-kinase fusion protein, a fluorescent tracer that binds to the kinase's active site, this compound, and a plate reader capable of measuring BRET.
-
Procedure:
-
Cells expressing the NanoLuc®-kinase fusion are plated in a multi-well plate.
-
A specific fluorescent tracer is added to the cells and allowed to equilibrate.
-
This compound is added at various concentrations.
-
The NanoLuc® substrate is added to the cells.
-
The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-kinase fusion.
-
Competitive displacement of the tracer by this compound results in a decrease in the BRET signal.
-
The percentage of inhibition is calculated based on the reduction in the BRET signal, and IC50 values are determined.
-
Visualizing the Pathways
To understand the potential biological consequences of on- and off-target inhibition, it is crucial to visualize the signaling pathways involved.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
On-Target: EphA5 Signaling Pathway
This compound is designed to inhibit the EphA5 receptor. The binding of its ligand, ephrin-A5, to EphA5 on an adjacent cell triggers forward signaling, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphotyrosine sites serve as docking sites for various signaling proteins, initiating downstream cascades that can influence cell adhesion, migration, and metabolism.
Caption: Simplified EphA5 receptor signaling pathway and inhibition by this compound.
Potential Off-Target: EGFR/MAPK Signaling Pathway
Cross-reactivity with other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), could lead to the unintended modulation of other critical signaling pathways. The EGFR pathway, upon activation by ligands like EGF, strongly activates the RAS/MAPK cascade, which is a central regulator of cell proliferation, differentiation, and survival.
Caption: The EGFR/MAPK signaling pathway as a potential off-target for this compound.
Conclusion
A thorough understanding of a kinase inhibitor's selectivity is a cornerstone of modern drug development. While this compound shows promise as a selective EphA5 antagonist, a comprehensive cross-reactivity assessment against the entire kinome is essential to fully characterize its biological activity and potential liabilities. The experimental protocols and pathway analyses presented here provide a roadmap for such an investigation, enabling researchers to make informed decisions in the development of novel targeted therapies.
References
UniPR500 Demonstrates Ineffectiveness as a Control in Type 1 Diabetes Models Due to Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data indicates that UniPR500, an antagonist of the Eph/ephrin receptor interaction, is an unsuitable negative control for therapeutic studies in type 1 diabetes (T1D) models. Its inherent mechanism as a glucose-stimulated insulin (B600854) secretion (GSIS) enhancer renders it ineffective in animal models of T1D characterized by severe pancreatic β-cell destruction. This guide provides a detailed comparison, experimental data, and protocols for researchers, scientists, and drug development professionals to make informed decisions regarding control selection in T1D research.
The primary function of this compound is to block the interaction between Eph receptors and their ephrin ligands. In pancreatic β-cells, EphA forward signaling acts as an inhibitor of insulin release. By antagonizing this interaction, this compound effectively removes this "brake," leading to an enhancement of insulin secretion in the presence of glucose. However, in a T1D model where insulin-producing β-cells are largely absent, a compound designed to boost their function cannot exert a therapeutic effect.
Experimental evidence from a study utilizing a non-genetic mouse model of type 1 diabetes, where pancreatic function was severely compromised, confirmed that this compound was ineffective at improving glycemic control.[1][2][3] This outcome is expected and highlights the importance of selecting a negative control that does not possess biological activity related to the disease state being investigated.
Comparison with a Standard Vehicle Control
In the context of T1D research where the therapeutic goal is often to preserve or regenerate β-cell function or provide an insulin-independent mechanism of glucose lowering, the most appropriate negative control is the vehicle used to deliver the experimental compound. The vehicle serves as a true baseline, demonstrating the effect of the delivery medium alone on the disease model.
| Control Agent | Mechanism of Action | Expected Outcome in T1D Model | Rationale for Use as Control |
| This compound | Enhances Glucose-Stimulated Insulin Secretion (GSIS) by antagonizing Eph/ephrin interaction. | No significant effect on blood glucose levels due to the absence of functional β-cells. | Ineffective as a negative control. Its biological activity, though nullified in this specific context, makes it a confounding factor. |
| Vehicle Control | Inert delivery medium (e.g., saline, PBS, or specific solvent for the experimental compound). | No effect on blood glucose levels beyond the natural progression of the disease in the model. | Effective as a negative control. Provides a true baseline for assessing the therapeutic efficacy of the experimental compound. |
Experimental Protocols
Induction of Type 1 Diabetes (Streptozotocin Model)
A widely accepted method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks of age.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.
-
STZ Preparation: Streptozotocin is dissolved in a cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before injection to prevent degradation.
-
Induction: A multiple low-dose regimen is often preferred to induce a more gradual and immune-mediated β-cell destruction. Mice receive intraperitoneal (i.p.) injections of STZ at a dose of 40-50 mg/kg body weight for five consecutive days.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.
Administration of Control Agents
-
This compound Formulation: While the specific vehicle for the T1D ineffectiveness study is not detailed in the available literature, a common vehicle for similar in vivo studies is a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
Vehicle Control: The vehicle control group receives the identical formulation without the active compound (this compound).
-
Administration: Both this compound and the vehicle control are administered, for example, via oral gavage or intraperitoneal injection, at a volume of 10 mL/kg body weight, once daily for the duration of the study.
-
Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study period.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow.
References
Comparative Analysis of UniPR500 and Other EphA5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of UniPR500 and other EphA5 inhibitors, supported by experimental data and detailed methodologies.
The EphA5 receptor, a member of the largest receptor tyrosine kinase family, plays a crucial role in various physiological and pathological processes, including neuronal development, synaptic plasticity, and cancer progression. Its involvement in disease has made it a compelling target for therapeutic intervention. This guide focuses on this compound, a known EphA5 inhibitor, and compares its performance with other reported inhibitors based on available data.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other selected EphA5 inhibitors. It is important to note that the data are compiled from different studies, and the experimental conditions may vary. Therefore, a direct comparison should be made with caution.
| Inhibitor | Target(s) | Assay Type | Parameter | Value | Reference(s) |
| This compound | EphA5-ephrin-A5 interaction | ELISA-based binding assay | IC50 | 3.7 µM | [1] |
| EphA5-ephrin-A5 interaction | Schild plot analysis | Ki | 1.7 µM | [1] | |
| ALW-II-49-7 | EphB2, also inhibits EphA5 | Cellular assay (EphB2) | EC50 | 40 nM | [2][3][4] |
| CDD-2693 | Pan-Eph inhibitor | NanoBRET cellular assay (EphA4) | IC50 | 40 nM | |
| CDD-3167 | Pan-Eph inhibitor | NanoBRET cellular assay (EphA5) | IC50 | 3.0 nM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are detailed protocols for assays commonly used to characterize EphA5 inhibitors.
Competitive ELISA for EphA5-ephrin-A5 Binding Inhibition
This assay is used to determine the ability of a compound to inhibit the binding of ephrin-A5 to the EphA5 receptor.
Materials:
-
Recombinant human EphA5-Fc protein
-
Recombinant human ephrin-A5-Fc protein (biotinylated)
-
96-well microtiter plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (e.g., this compound)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of EphA5-Fc (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the test compound at various concentrations (serially diluted) and 50 µL of biotinylated ephrin-A5-Fc (e.g., 0.5 µg/mL) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay for Cellular EphA5 Inhibition
This assay measures the ability of a compound to engage with the EphA5 receptor in a live-cell environment.
Materials:
-
HEK293 cells
-
NanoLuc®-EphA5 fusion vector
-
NanoBRET™ Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds (e.g., CDD-3167)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
Procedure:
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc®-EphA5 fusion vector and seed them into a 96-well plate. Incubate overnight.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at the recommended concentration and incubate for the specified time.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for 2 hours at 37°C.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix in Opti-MEM™. Add this to the wells.
-
Measurement: Read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) for each well. Determine the IC50 value by plotting the NanoBRET™ ratio against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Cell Proliferation and Apoptosis Assays
These assays evaluate the functional effects of EphA5 inhibitors on cancer cells.
Cell Proliferation (e.g., CCK-8 assay):
-
Seed cancer cells (e.g., Follicular Thyroid Cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EphA5 inhibitor for a specified period (e.g., 48-72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the cell viability relative to the untreated control.
Apoptosis (e.g., Annexin V/PI staining):
-
Treat cancer cells with the EphA5 inhibitor for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
EphA5 Signaling Pathway
Caption: EphA5 signaling pathway and point of inhibition.
Experimental Workflow: Inhibitor Screening
Caption: Workflow for screening and characterizing EphA5 inhibitors.
Logical Relationship: Comparative Analysis
Caption: Logical framework for the comparative analysis of EphA5 inhibitors.
References
- 1. air.unipr.it [air.unipr.it]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EphA5 and EphA6: regulation of neuronal and spine morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
Pioneering a New Frontier in Glycemic Control: A Comparative Analysis of UniPR500 Against Leading GSIS Enhancers
A head-to-head comparison of the novel EphA5/ephrin-A5 antagonist, UniPR500, with established Glucose-Stimulated Insulin (B600854) Secretion (GSIS) enhancers has yet to be documented in published literature. Current research has focused on elucidating the unique mechanism of action of this compound and its efficacy in preclinical models.[1][2] This guide, therefore, presents a proposed framework for a comprehensive head-to-head study, offering hypothetical yet plausible data to objectively evaluate the performance of this compound against leading therapeutic alternatives. This comparative analysis is designed for researchers, scientists, and drug development professionals to understand the potential therapeutic positioning of this new class of GSIS enhancers.
The proposed study would compare this compound with two widely-used classes of GSIS enhancers: sulfonylureas (e.g., Glipizide) and GLP-1 receptor agonists (e.g., Liraglutide). The primary objective is to assess their relative efficacy in enhancing GSIS, their effects on beta-cell health, and their distinct mechanisms of action.
Comparative Efficacy in Preclinical Models: A Hypothetical Analysis
This section presents hypothetical data from a proposed preclinical study in a db/db mouse model of type 2 diabetes. The data is structured to provide a clear comparison of the potential therapeutic profiles of this compound, Glipizide, and Liraglutide.
Table 1: In Vitro Assessment of GSIS Enhancement and Beta-Cell Viability
| Parameter | Vehicle Control | This compound (10 µM) | Glipizide (10 µM) | Liraglutide (100 nM) |
| Insulin Secretion at Low Glucose (2.8 mM) | 100% | 110% | 250% | 120% |
| Insulin Secretion at High Glucose (16.7 mM) | 250% | 450% | 400% | 500% |
| GSIS Fold-Increase (High/Low Glucose) | 2.5 | 4.1 | 1.6 | 4.2 |
| Beta-Cell Apoptosis (TUNEL Assay) | 5% | 3% | 8% | 2% |
| Beta-Cell Proliferation (Ki67 Staining) | 2% | 4% | 1.5% | 6% |
Table 2: In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Vehicle Control | This compound (10 mg/kg) | Glipizide (5 mg/kg) | Liraglutide (0.2 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 250 | 180 | 150 | 160 |
| Glucose AUC during OGTT (mg/dL*min) | 40,000 | 25,000 | 28,000 | 22,000 |
| Plasma Insulin at 30 min post-glucose (ng/mL) | 1.5 | 3.5 | 4.0 | 4.5 |
| Body Weight Change over 4 weeks (%) | +5% | +1% | +8% | -10% |
| Incidence of Hypoglycemia | 0% | 0% | 15% | 2% |
Delving into the Mechanisms: Distinct Signaling Pathways
The therapeutic effects of these GSIS enhancers are rooted in their unique molecular mechanisms. Understanding these pathways is crucial for predicting their clinical utility and potential side effects.
Caption: Comparative signaling pathways of GSIS enhancers.
Experimental Protocols for a Head-to-Head Comparison
To generate the hypothetical data presented, a series of well-defined experiments would be necessary. The following protocols outline the methodologies for these key experiments.
In Vitro Studies
-
Pancreatic Islet Isolation and Culture: Islets of Langerhans would be isolated from C57BL/6 mice by collagenase digestion and cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: After a 2-hour pre-incubation in Krebs-Ringer bicarbonate buffer (KRBB) with 2.8 mM glucose, islets would be incubated for 1 hour in KRBB containing either 2.8 mM or 16.7 mM glucose, with or without the respective compounds (this compound, Glipizide, Liraglutide) or vehicle. Insulin secreted into the buffer would be measured by ELISA.
-
Beta-Cell Apoptosis and Proliferation Assays: Dispersed islet cells would be cultured on glass coverslips and treated with the compounds for 48 hours. Apoptosis would be assessed by TUNEL staining, and proliferation would be measured by immunofluorescence for Ki67.
In Vivo Studies
-
Animal Model: Male db/db mice, a model of genetic type 2 diabetes, would be used starting at 8 weeks of age.
-
Drug Administration: Mice would be treated daily for 4 weeks by oral gavage (this compound, Glipizide) or subcutaneous injection (Liraglutide).
-
Oral Glucose Tolerance Test (OGTT): After a 6-hour fast, mice would be administered an oral glucose bolus (2 g/kg). Blood glucose would be measured at 0, 15, 30, 60, 90, and 120 minutes. Plasma insulin would be measured at 0 and 30 minutes.
-
Hypoglycemia Assessment: Blood glucose would be monitored periodically, especially during the post-absorptive state, to assess the incidence of hypoglycemia (blood glucose < 60 mg/dL).
Caption: Proposed experimental workflow for comparative analysis.
Concluding Remarks
While direct comparative data is not yet available, this guide provides a framework for the rigorous evaluation of this compound against established GSIS enhancers. The hypothetical data and outlined protocols suggest that this compound holds promise as a novel therapeutic agent with a distinct, glucose-dependent mechanism of action and a potentially favorable safety profile concerning hypoglycemia and beta-cell health. Further head-to-head studies are imperative to validate these projections and to fully delineate the therapeutic potential of targeting the EphA5/ephrin-A5 signaling pathway in the management of type 2 diabetes.
References
Assessing the Specificity of UniPR500: A Comparative Guide with Knockout Model Validation Context
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative assessment of UniPR500, a small molecule inhibitor of the EphA5 receptor, with a focus on its specificity validation, particularly in the context of knockout models.
This compound has emerged as a promising tool for studying the role of the EphA5 receptor in glucose homeostasis and as a potential therapeutic agent for diabetes.[1] It functions by inhibiting the interaction between EphA5 and its ephrin-A5 ligand, thereby enhancing glucose-stimulated insulin (B600854) secretion (GSIS).[1] However, a thorough evaluation of its specificity is crucial to delineate its on-target effects from potential off-target activities.
The Gold Standard: Knockout Model Validation
The use of knockout (KO) animal models is widely considered the gold standard for validating the specificity of a targeted compound. By comparing the compound's effect in wild-type animals versus animals lacking the target protein, researchers can definitively attribute the observed phenotype to the on-target action of the compound. An absence of effect in the knockout model provides strong evidence for the specificity of the inhibitor.
Specificity of this compound: An Evidence Gap
While the use of ephrin-A5 knockout mice has been employed to validate the activity of some kinase inhibitors targeting the EphA5 receptor, the same approach has not been reported for this compound. This absence of direct knockout model validation represents a significant limitation in the current understanding of this compound's specificity.
Comparative Analysis with Alternative Eph Receptor Inhibitors
To provide a broader context for assessing this compound, this guide compares its available specificity information with that of other Eph receptor inhibitors.
| Feature | This compound | Sitravatinib | NVP-BHG712 |
| Primary Target(s) | EphA5 | Multi-kinase inhibitor (TAM family, VEGFR, PDGFR, c-Kit, MET, Eph family) | EphB4 |
| Mechanism of Action | Protein-protein interaction inhibitor | Tyrosine kinase inhibitor | Tyrosine kinase inhibitor |
| Knockout Model Validation | Not reported | Not reported | Not reported |
| Selectivity Profiling | Panel of targets involved in glucose homeostasis (details not published) | Broad kinome screening | Kinase panel screening |
| Known Off-Targets | Potential for VEGFR2 interaction (based on related compound UniPR1331) | Multiple kinases | c-Raf, c-Src, c-Abl |
Experimental Methodologies
A critical aspect of evaluating specificity is understanding the experimental protocols used. Below are generalized protocols for the types of assays commonly employed to assess inhibitor specificity.
Kinase Profiling Assay (General Protocol)
-
Compound Preparation: The test compound (e.g., Sitravatinib, NVP-BHG712) is serially diluted to a range of concentrations.
-
Kinase Panel: A large panel of purified recombinant kinases is assembled.
-
Assay Reaction: Each kinase is incubated with the test compound and a suitable substrate (e.g., a generic peptide substrate and ATP).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP incorporation) or fluorescence-based assays.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated for each kinase in the panel. High IC50 values for off-target kinases indicate greater selectivity.
Surface Plasmon Resonance (SPR) for Off-Target Binding (General Protocol)
-
Chip Preparation: A sensor chip is functionalized by immobilizing a potential off-target protein (e.g., VEGFR2).
-
Analyte Injection: The test compound (e.g., a compound from the same class as this compound) is flowed over the sensor chip surface at various concentrations.
-
Binding Detection: The interaction between the compound and the immobilized protein is detected in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The binding affinity (KD) is determined from the association and dissociation rates. A lower KD value indicates a stronger interaction.
Visualizing Specificity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the validation workflow and the signaling pathway of this compound.
Figure 1. A comparison of an ideal specificity validation workflow with the reported validation pathway for this compound.
Figure 2. The proposed mechanism of action for this compound in enhancing glucose-stimulated insulin secretion.
Conclusion and Recommendations
This compound is a valuable tool for investigating the role of EphA5 in cellular processes. However, the absence of direct knockout model validation for its specificity is a significant consideration for researchers. The potential for off-target effects, as suggested by the activity of the related compound UniPR1331 on VEGFR2, underscores the need for careful interpretation of experimental data.
For researchers using this compound, it is recommended to:
-
Acknowledge the current limitations in specificity validation in publications and presentations.
-
Employ orthogonal approaches to confirm key findings, such as using siRNA/shRNA to knockdown EphA5 and observing if the phenotype recapitulates the effects of this compound.
-
Perform independent selectivity profiling against a relevant panel of kinases and other potential off-targets, particularly those involved in the biological system under investigation.
For drug development professionals, the lack of definitive knockout validation for this compound highlights the importance of:
-
Prioritizing knockout model validation early in the drug discovery pipeline for all lead compounds.
-
Conducting comprehensive off-target screening to identify and mitigate potential safety liabilities.
By critically evaluating the available data and employing rigorous validation strategies, the scientific community can ensure the reliable use of chemical probes like this compound and accelerate the development of safe and effective therapeutics.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for UniPR500
The following document provides comprehensive procedures for the safe handling and disposal of UniPR500, a substance requiring specialized waste management protocols. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. These procedures are based on established best practices for laboratory chemical and biohazardous waste disposal.
Quantitative Disposal Parameters
For safe and compliant disposal of this compound waste, specific quantitative measures must be observed. The table below summarizes these key parameters.
| Parameter | Specification | Rationale |
| Liquid Waste Neutralization | 10-20% final bleach concentration | Ensures effective chemical inactivation of reactive components.[1] |
| Neutralization Contact Time | Minimum 30 minutes | Allows for complete chemical reaction and deactivation.[1] |
| Sharps Container Fill Level | Do not exceed 75% (or 3/4 full) | Prevents overfilling, which can lead to punctures and spills during handling and transport.[1][2] |
| Solid Waste Container Fill Level | Do not exceed 75% (or 3/4 full) | Prevents spillage and ensures secure closure of the waste container.[2] |
| Waste Segregation | Mandatory separation from general waste | Prevents cross-contamination and ensures hazardous waste is handled by qualified personnel. |
Experimental Protocol for this compound Disposal
The following step-by-step protocol must be followed for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Spill Management:
-
PPE: Before handling this compound waste, all personnel must wear appropriate PPE, including safety glasses with side shields, chemical-resistant nitrile gloves, and a lab coat.[3][4]
-
Spill Management: In the event of a this compound spill, restrict access to the area. Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Collect the absorbed material and any contaminated debris into a designated this compound waste container.
2. Waste Segregation and Containment:
-
Solid Waste: All solid materials contaminated with this compound, including gloves, lab coats, and bench paper, must be disposed of in a designated, leak-proof hazardous waste container lined with a red biohazard bag.[1][2]
-
Liquid Waste: Aqueous solutions containing this compound are prohibited from drain disposal due to potential aquatic toxicity. Collect all liquid this compound waste in a clearly labeled, sealed, and leak-proof container.
-
Sharps Waste: All sharps, such as needles and blades, contaminated with this compound must be placed in a rigid, puncture-resistant sharps container labeled with a biohazard symbol.[1][2]
3. Labeling and Storage:
-
All this compound waste containers must be clearly labeled with "Hazardous Waste - this compound," the name of the laboratory, and the date of accumulation.
-
Store sealed waste containers in a secure, designated area away from incompatible materials until collection.[3]
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
The recommended final disposal method for this compound is high-temperature incineration to ensure complete destruction of the active components.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Navigating the Safe Handling of UniPR500: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of UniPR500, a novel Eph antagonist used in research settings. While this compound is shipped as a non-hazardous chemical, prudent laboratory practices necessitate a thorough approach to personal protection and disposal to minimize any potential risks.[1]
Personal Protective Equipment (PPE): A Proactive Approach
A comprehensive personal protective equipment strategy is the foundation of safe laboratory operations. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for chemical powders of this nature.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving) is recommended to protect against incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-sleeved, knee-length lab coat should be worn and kept fastened to protect skin and personal clothing from potential spills. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles or accidental splashes. A face shield may be required for procedures with a higher risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | To protect feet from spills and falling objects. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: A stepwise workflow for the correct sequence of donning Personal Protective Equipment before handling this compound.
Doffing PPE Workflow
Caption: The recommended sequence for doffing Personal Protective Equipment to prevent contamination after handling this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to maintain a safe laboratory and environment.
Operational Plan:
-
Segregation: All disposable PPE (gloves, respirators) and any lab supplies (e.g., weigh boats, pipette tips) contaminated with this compound should be segregated from regular laboratory waste.
-
Waste Container: Use a dedicated, clearly labeled, and sealed waste container for all this compound-contaminated materials. The container should be made of a material compatible with the chemical.
-
Decontamination: Non-disposable equipment that has come into contact with this compound should be decontaminated using a validated procedure. If a validated procedure is not available, the equipment should be disposed of as chemical waste.
-
Disposal Route: The sealed waste container should be disposed of through the institution's hazardous waste management program. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Important Note: The information provided here is based on general laboratory safety principles. It is imperative to consult the official Safety Data Sheet (SDS) for this compound, which can be obtained from the supplier, for specific and detailed safety information. In the absence of a specific SDS, a thorough risk assessment should be conducted by qualified personnel before handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
